Product packaging for Megastigmatrienone A(Cat. No.:CAS No. 5492-79-5)

Megastigmatrienone A

Cat. No.: B1609190
CAS No.: 5492-79-5
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-DVIJZSFDSA-N
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Description

Megastigmatrienone A (CAS 5492-79-5), a compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol, is a natural fragrance substance recognized for its distinctive tobacco-like, spicy, and woody-amber aroma . It is a clear to pale yellowish liquid with a fruity, floral, and tobacco-like odor, practically insoluble in water but soluble in ethanol . First identified in Greek tobacco (Nicotiana tabacum), it is also found in various medicinal plants, aged wines, and spirits aged in oak barrels, where it forms from the thermal degradation of precursors like macarangioside E . This compound is a subject of significant research interest primarily due to its role as a flavor and fragrance ingredient. It is a key compound for studying and replicating complex aroma profiles in fine fragrances, where it contributes long-lasting leather, tobacco, and woody notes . In the tobacco industry, research focuses on its application in heated tobacco products (HTPs), with studies exploring low-temperature catalytic pyrolysis to optimize its flavor release and enhance the sensory experience . Furthermore, its occurrence and impact on the olfactory profile of aged spirits like Armagnac and Cognac, as well as its potential use as a flavor enhancer in fermented foods, make it a valuable compound for food and beverage science . Beyond its aromatic properties, emerging research hints at a broader pharmacological potential. Preliminary studies suggest this compound may exhibit antimicrobial, anti-inflammatory, and antioxidant activities . Its anti-inflammatory effect is potentially linked to the modulation of the NF-κB signaling pathway, while its antioxidant potency involves scavenging free radicals and mitigating oxidative stress . Some research also points to antidiabetic potential through the inhibition of the α-glucosidase enzyme, which is crucial for carbohydrate digestion . Please note that these biological activities are investigational and this product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B1609190 Megastigmatrienone A CAS No. 5492-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXHTWJSZXYSK-DVIJZSFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315386
Record name Megastigmatrienone A
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-1.005
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

5492-79-5, 13215-88-8, 5164-78-3
Record name Megastigmatrienone A
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Record name Megastigmatrienone
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Record name Megastigmatrienone A
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Record name 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
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Record name (Z,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
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Foundational & Exploratory

An In-depth Technical Guide to Megastigmatrienone A: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to Megastigmatrienone A, a significant C13-norisoprenoid aroma compound.

Discovery of this compound

This compound was first identified as a key contributor to the characteristic aroma of tobacco. Initial investigations into the neutral volatile components of Burley tobacco (Nicotiana tabacum) in the mid-1970s led to its discovery. These early studies were focused on understanding the chemical basis of tobacco's complex aroma profile. The compound was recognized as a degradation product of carotenoids present in tobacco leaves.

The pioneering work in this area involved the meticulous separation and identification of numerous volatile constituents. Through a combination of distillation, column chromatography, and early gas chromatography-mass spectrometry (GC-MS) techniques, researchers were able to isolate and characterize a host of compounds, including the isomers of megastigmatrienone.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, where it contributes to their distinct sensory characteristics. Its presence is primarily linked to the degradation of carotenoids, which are abundant pigments in many plants.

2.1. Tobacco (Nicotiana tabacum)

Tobacco remains the most well-documented natural source of this compound. It is a significant component of the aroma of cured tobacco leaves and is considered a key flavor compound in tobacco products. The concentration and isomeric composition of megastigmatrienone can vary depending on the tobacco variety, cultivation conditions, and curing processes.

2.2. Fermented Beverages

This compound has been identified in various fermented beverages, where it can impart tobacco-like and spicy notes, contributing to the complexity of the "bouquet."

  • Wine: Found in both red and white wines, its concentration tends to increase with aging.[] The levels can range from 2 to 41 µg/L.[]

  • Aged Spirits: Megastigmatrienone isomers are present in oak barrel-aged spirits such as Cognac, Armagnac, and rum.[2][3][4][5] While also found in freshly-distilled spirits, their concentrations are significantly higher after aging.[2][3][4][5]

2.3. Other Natural Sources

  • Oak Wood: The aging of spirits in oak barrels contributes to the presence of megastigmatrienone, which can be formed from precursors present in the wood.[] Heating of macarangioside E, a glucoside gallate isolated from oak wood, has been shown to produce megastigmatrienone.[]

  • Trifolium pratense L. (Red Clover): The essential oil of red clover has been reported to contain megastigmatrienone.

  • Saccharomyces cerevisiae (Yeast): Megastigmatrienone is also recognized as a metabolite produced by the yeast Saccharomyces cerevisiae, highlighting its potential role in microbial metabolism and fermentation processes.[6]

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound and its isomers in various natural sources.

Table 1: Concentration of Megastigmatrienone Isomers in Wine

Wine TypeConcentration Range (µg/L)Analytical Method
Red Wine2 - 41HS-SPME-GC/MS
White Wine2 - 41HS-SPME-GC/MS

Data sourced from Slaghenaufi et al. (2014).[]

Table 2: Occurrence of Megastigmatrienone Isomers in Aged Spirits

Spirit TypePresence ReportedKey Isomers for DifferentiationAnalytical Method
CognacYesmegastigma-4,6Z,8E-trien-3-oneSPME-GC-MS
ArmagnacYesmegastigma-4,6Z,8E-trien-3-oneSPME-GC-MS
RumYesmegastigma-4,7E,9-trien-3-oneSPME-GC-MS

Data sourced from Slaghenaufi et al. (2016).[2][3][4][5]

Experimental Protocols

4.1. Classical Protocol for Isolation from Burley Tobacco (circa 1970s)

This protocol is a generalized representation based on the methodologies of the era for isolating neutral volatile compounds from tobacco.

  • Extraction: Air-cured Burley tobacco leaves are ground and extracted with an organic solvent such as dichloromethane or hexane.

  • Steam Distillation: The resulting crude extract is subjected to steam distillation under reduced pressure to separate the volatile components from the non-volatile matrix.

  • Fractionation: The distillate is then fractionated based on boiling points.

  • Column Chromatography: The fractions are further purified using silicic acid column chromatography with a gradient of solvents (e.g., hexane, ether, methanol) to separate compounds based on polarity.

  • Preparative Gas Chromatography: Individual compounds, including this compound isomers, are isolated in pure form using preparative gas chromatography.

  • Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.

4.2. Modern Protocol for Quantitative Analysis in Wine and Spirits (SPME-GC-MS)

This protocol is based on the validated methods developed by Slaghenaufi et al. for the quantification of megastigmatrienone isomers.

  • Sample Preparation: A known volume of the wine or spirit sample is placed in a headspace vial. For wine samples, salt (e.g., NaCl) may be added to improve the extraction efficiency of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • A polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is exposed to the headspace above the sample.

    • The sample is typically heated (e.g., to 40-60°C) and agitated for a specific duration (e.g., 30-60 minutes) to facilitate the adsorption of volatile compounds onto the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is thermally desorbed in the injection port of a gas chromatograph.

    • The separated compounds are detected and quantified by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: The concentration of each megastigmatrienone isomer is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve generated with authentic standards.

Visualizations

Carotenoid_Degradation_Pathway Carotenoids Carotenoids (e.g., β-Carotene, Neoxanthin) Degradation Enzymatic or Photochemical Oxidation Carotenoids->Degradation C13_Norisoprenoid_Precursors C13-Norisoprenoid Precursors (e.g., 3-oxo-α-ionol glycosides) Degradation->C13_Norisoprenoid_Precursors Hydrolysis Acid or Enzymatic Hydrolysis C13_Norisoprenoid_Precursors->Hydrolysis Megastigmatrienone_A This compound Hydrolysis->Megastigmatrienone_A

Caption: Simplified pathway of this compound formation from carotenoids.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis and Elucidation Tobacco Tobacco Leaves Extraction Solvent Extraction Tobacco->Extraction Distillation Steam Distillation Extraction->Distillation Chromatography Column Chromatography Distillation->Chromatography Prep_GC Preparative GC Chromatography->Prep_GC MS Mass Spectrometry Prep_GC->MS NMR NMR Spectroscopy Prep_GC->NMR IR IR Spectroscopy Prep_GC->IR Structure Structure of This compound MS->Structure NMR->Structure IR->Structure

Caption: Classical experimental workflow for the isolation and structural elucidation of this compound.

References

A Technical Guide to the C13-Norisoprenoid Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core biosynthetic pathway of C13-norisoprenoids in plants. These apocarotenoids are significant secondary metabolites, acting as crucial signaling molecules and contributing significantly to the aromatic profiles of many fruits, flowers, and wines. Understanding this pathway is essential for applications ranging from agricultural improvement to the development of novel flavor and fragrance compounds.

The Core Biosynthetic Pathway: From Carotenoids to C13-Norisoprenoids

C13-norisoprenoids are not synthesized de novo but are products of the oxidative degradation of C40 carotenoid precursors.[1][2][3] This catabolic process is primarily enzymatic and highly specific, ensuring the production of biologically active and aromatically important molecules.

Precursors: The C40 Carotenoid Pool

The biosynthesis of C13-norisoprenoids begins with carotenoids, a class of tetraterpenoid pigments synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] These pigments play vital roles in photosynthesis and photoprotection.[4] Key C40 carotenoids that serve as substrates for C13-norisoprenoid production include:

  • β-carotene [4]

  • Lutein [3][4]

  • Zeaxanthin [4][5]

  • Violaxanthin [4][6]

  • Neoxanthin [3][4][6]

In grape berries, for instance, carotenoids are primarily synthesized between the fruit set and véraison (the onset of ripening), after which their levels typically decrease as they are degraded to form norisoprenoids and other compounds.[2][7]

Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)

The central step in the pathway is the enzymatic, regio-specific cleavage of double bonds within the carotenoid backbone.[2][8] This reaction is catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[6][9][10]

These enzymes are responsible for the oxidative cleavage that generates a variety of apocarotenoids, including the C13-norisoprenoids.[6][9] Different CCDs exhibit specificity for different carotenoid substrates and cleavage positions. The most well-characterized for C13-norisoprenoid biogenesis are:

  • CCD1 Family: These enzymes typically perform a symmetrical cleavage at the 9,10 and 9',10' positions of the carotenoid polyene chain.[5][8] For example, the cleavage of zeaxanthin by a VvCCD1 enzyme from Vitis vinifera yields 3-hydroxy-β-ionone (a C13-norisoprenoid) and a C14-dialdehyde.[5][10]

  • CCD4 Family: These enzymes are also pivotal in producing C13-norisoprenoids.[6] In Chrysanthemum morifolium, a CmCCD4a is responsible for cleaving carotenoids, leading to the formation of white flowers.[6] In grapes, the expression of VvCCD4b has been positively correlated with the accumulation of β-damascenone and β-ionone.[6]

  • CCD7 Family: While also involved in carotenoid cleavage, some members like AtCCD7 from Arabidopsis thaliana catalyze a specific C(9,10)-cleavage of β-carotene to produce β-ionone and β-apo-10′-carotenal.[8]

The action of these enzymes provides strong evidence that C13-norisoprenoid formation is a highly regulated enzymatic process rather than a result of non-specific chemical degradation.[10]

Primary Products and Secondary Transformations

The enzymatic cleavage of carotenoids yields primary C13-norisoprenoids. For example, β-ionone is a well-known fragrance compound derived from the cleavage of β-carotene.[6][8] These primary products can then undergo further enzymatic or chemical modifications, including reduction, oxidation, and glycosylation. Glycosylation is a particularly important step, converting volatile norisoprenoids into stable, non-volatile glycosides that can be stored in the plant tissue.[8] These bound precursors can later be hydrolyzed, releasing the volatile aroma compounds during fruit ripening, senescence, or wine aging.[8]

C13_Norisoprenoid_Biosynthesis cluster_precursors C40 Carotenoid Precursors cluster_enzymes Enzymatic Cleavage cluster_products C13-Norisoprenoid Products beta_carotene β-Carotene ccd Carotenoid Cleavage Dioxygenases (CCD1, CCD4) beta_carotene->ccd 9,10 cleavage zeaxanthin Zeaxanthin zeaxanthin->ccd 9,10 & 9',10' cleavage lutein Lutein lutein->ccd beta_ionone β-Ionone ccd->beta_ionone hydroxy_ionone 3-Hydroxy-β-ionone ccd->hydroxy_ionone damascenone β-Damascenone ccd->damascenone other Other Apocarotenoids (e.g., C14-dialdehyde) ccd->other

Core C13-Norisoprenoid Biosynthesis Pathway.

Quantitative Data on Key C13-Norisoprenoids

The sensory impact of C13-norisoprenoids is defined by their extremely low odor thresholds. The following table summarizes quantitative data for prominent compounds found in grapes and wine.

CompoundCommon DescriptorsOdor Threshold (in wine)Typical Concentration Range (in wine)
β-Damascenone Cooked apple, prunes, honey, ripe fruit0.05 µg/L[1]Reds: up to 2 µg/L; Whites: 5-10 µg/L[4]
β-Ionone Violet, raspberry, woody90 ng/L (0.09 µg/L)[1][4]Up to 340 µg/L (in Négrette)[4]
TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) Kerosene, petroleum-like2 µg/L[1][4]Up to 50 µg/L (in aged Rieslings)[4]
Vitispirane Camphor, eucalyptus800 µg/LFound in Riesling and other white wines

Experimental Protocols for Pathway Analysis

The study of the C13-norisoprenoid pathway involves a multi-faceted approach combining molecular biology, analytical chemistry, and biochemistry.

Functional Characterization of CCD Enzymes

This protocol is used to confirm the catalytic activity and substrate specificity of a candidate CCD gene.

  • Gene Isolation: A potential CCD gene (e.g., VvCCD1) is identified from an EST collection or via homology-based cloning.[5]

  • Recombinant Expression: The full-length cDNA is cloned into an expression vector (e.g., for E. coli or yeast). The recombinant protein is then expressed and purified.[5][8]

  • Enzyme Assay: The purified recombinant enzyme is incubated with a specific carotenoid substrate (e.g., zeaxanthin) delivered in a detergent-based micelle system to ensure solubility.[5][8]

  • Product Identification: After incubation, the reaction products are extracted and analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the resulting C13-norisoprenoids and other cleavage products.[5]

Gene Expression Analysis via Real-Time PCR (qPCR)

This method quantifies the transcript levels of CCD genes to correlate their expression with norisoprenoid accumulation during different developmental stages or under various environmental conditions.

  • Sample Collection: Plant tissues (e.g., grape berries) are collected at different developmental stages (e.g., from fruit set to full maturity).[5]

  • RNA Extraction: Total RNA is extracted from the tissues using established protocols.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: Real-time PCR is performed using gene-specific primers for the target CCD genes (e.g., VvCCD1, VvCCD4b) and a reference housekeeping gene for normalization.[5][6]

  • Data Analysis: The relative expression levels of the target genes are calculated to determine their activity patterns.[5] Abscisic acid (ABA) has been shown to strongly induce the expression of VvCCD4b.[6]

Quantification of Carotenoid Precursors

This protocol measures the concentration of C40 carotenoids in plant tissues.

  • Sample Preparation: Tissue samples are homogenized under dim light and cold conditions to prevent isomerization and oxidation of carotenoids.[11]

  • Extraction: Carotenoids are extracted from the homogenized tissue using organic solvents.

  • HPLC Analysis: The extract is analyzed on an HPLC system equipped with a C18 column and a diode-array detector (DAD).[11] A binary gradient elution (e.g., ethyl acetate and acetonitrile/water) is used to separate the different carotenoids.[11]

  • Quantification: Concentrations are determined by comparing peak areas to those of authentic standards and are often expressed as equivalents of a standard like β-carotene.[11]

Analysis of Free and Bound C13-Norisoprenoids

This protocol quantifies both the volatile (free) and non-volatile glycosidically bound norisoprenoids.

  • Extraction of Free Volatiles: Free C13-norisoprenoids are analyzed directly from the sample (e.g., grape juice or wine) using Solid-Phase Microextraction (SPME) followed by GC-MS.[11]

  • Release of Bound Forms (Acid Hydrolysis): To measure the total potential norisoprenoids, an acid hydrolysis step is performed. The sample is incubated in a citrate buffer at a low pH (e.g., 2.5) to chemically cleave the glycosidic bonds, releasing the volatile aglycones.[11]

  • Extraction and Quantification: The released volatiles are then extracted from the hydrolyzed sample using SPME or Stir Bar Sorptive Extraction (SBSE) and quantified by GC-MS.[11]

Experimental_Workflow cluster_sample Starting Material cluster_metabolites Metabolite & Precursor Analysis cluster_genomics Gene Expression Analysis sample Plant Tissue (e.g., Grape Berries) extract1 Solvent Extraction sample->extract1 spme SPME / SBSE sample->spme hydrolysis Acid Hydrolysis (for bound fraction) sample->hydrolysis rna_ext RNA Extraction sample->rna_ext hplc HPLC-DAD extract1->hplc carotenoids Carotenoid Quantification hplc->carotenoids gcms GC-MS spme->gcms norisoprenoids Norisoprenoid Quantification gcms->norisoprenoids hydrolysis->spme cdna cDNA Synthesis rna_ext->cdna qpcr Real-Time PCR (qPCR) cdna->qpcr expression CCD Gene Expression Profile qpcr->expression

A typical experimental workflow for C13-norisoprenoid pathway analysis.

References

Megastigmatrienone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid, is a significant volatile compound found in a variety of natural sources, including tobacco leaves (Nicotiana tabacum), aged wines, and certain medicinal plants.[1] It is recognized for its characteristic tobacco-like aroma and is a key contributor to the sensory profile of these products. Beyond its organoleptic properties, this compound and its isomers have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure, isomers, spectroscopic data, synthesis, analytical methods, and biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomers

This compound is a cyclic ketone with a butenylidene side chain attached to a trimethyl-cyclohexenone ring. Its chemical formula is C13H18O, and it has a molecular weight of approximately 190.28 g/mol .[2][3] The molecule exists as several isomers, primarily due to the stereochemistry of the exocyclic double bond and the double bonds within the butenylidene side chain.

The most commonly cited isomers are geometric isomers related to the butenylidene side chain. A study on aged wines identified five megastigmatrienone isomers.[1][4] While the exact structures for all five were not detailed in the available literature, the nomenclature suggests variations in the geometry of the double bonds at positions 6 and 8 of the megastigmane skeleton.

One of the key isomers is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one.[1]

Physicochemical and Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its isomers. While a comprehensive, publicly available dataset for each specific isomer is limited, the following table summarizes general physicochemical properties and expected spectroscopic characteristics.

PropertyValue/Description
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Appearance Reported as a volatile oil
1H NMR Expected signals for methyl groups, olefinic protons in the ring and side chain, and protons adjacent to the carbonyl group.
13C NMR Expected signals for carbonyl carbon, olefinic carbons, quaternary carbons, and methyl carbons.
Mass Spectrometry (MS) Electron ionization mass spectra are available through databases like the NIST WebBook.
Infrared (IR) Expected characteristic absorption bands for a conjugated ketone and C=C double bonds.

Experimental Protocols

Synthesis of Megastigmatrienone

A common synthetic route to megastigmatrienone involves the oxidation and subsequent dehydration of α-ionone. The following is a generalized protocol based on patented synthesis methods:

Step 1: Oxidation of α-Ionone

  • Reactants: α-ionone, tert-butyl hydroperoxide, and a suitable catalyst (e.g., a vanadium complex).

  • Procedure: α-ionone is dissolved in an organic solvent, and the catalyst is added. Tert-butyl hydroperoxide is then added dropwise while maintaining the reaction temperature. The reaction is monitored for the formation of 3-hydroxy-α-ionone.

  • Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 2: Dehydration to form Megastigmatrienone

  • Reactant: 3-hydroxy-α-ionone, and a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Procedure: 3-hydroxy-α-ionone is heated with the dehydrating agent in a suitable solvent. The reaction is monitored for the formation of megastigmatrienone isomers.

  • Purification: The crude product is purified by column chromatography to isolate the desired megastigmatrienone isomers.

Isolation from Nicotiana tabacum

A general procedure for the extraction and isolation of volatile compounds from tobacco leaves is outlined below. This can be adapted for the specific isolation of megastigmatrienone.

Step 1: Extraction

  • Sample: Dried and ground tobacco leaves.

  • Procedure: The tobacco powder is subjected to solvent extraction, often using a non-polar solvent like hexane or a moderately polar solvent like ethanol, to extract the volatile and semi-volatile compounds. Microwave-assisted extraction (MAE) can be employed to improve efficiency.[5]

Step 2: Fractionation and Purification

  • Procedure: The crude extract is concentrated and then fractionated using column chromatography. A silica gel column is typically used with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) to separate the different classes of compounds.

  • Identification: Fractions are collected and analyzed by techniques such as GC-MS to identify those containing megastigmatrienone isomers. Further purification of the target fractions can be achieved using preparative chromatography.

Analysis of Megastigmatrienone Isomers by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like megastigmatrienone in complex matrices such as wine.

HS-SPME Parameters:

  • Fiber: A common choice is a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[1][4]

  • Sample Preparation: The liquid sample (e.g., wine) is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.

  • Extraction: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow the analytes to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time.

GC-MS Parameters:

  • Injector: The fiber is desorbed in the hot injector of the GC in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for separation.

  • Oven Program: A temperature gradient is programmed to effectively separate the isomers and other volatile compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1][4][6]

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, with anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity

Some studies suggest that megastigmatrienone exhibits anti-inflammatory effects, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Inhibition

Antioxidant Activity
α-Glucosidase Inhibitory Activity

There is some indication that megastigmatrienones may act as α-glucosidase inhibitors.[1] This class of compounds can delay the absorption of carbohydrates from the small intestine, a therapeutic strategy for managing type 2 diabetes. However, specific IC50 values for this compound against α-glucosidase are not yet well-documented in publicly accessible literature.

Summary and Future Perspectives

This compound is a multifaceted molecule with significant implications for the flavor and fragrance industry and potential applications in the pharmaceutical sector. While its chemical properties and occurrence are relatively well-documented, further research is needed to fully elucidate the biological activities and mechanisms of action of its various isomers. Specifically, detailed spectroscopic characterization of all major isomers, the development of standardized and efficient synthesis and isolation protocols, and comprehensive in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and other biological effects are warranted. Such research will be instrumental for any future development of this compound and its derivatives as therapeutic agents.

References

The Degradation of Carotenoids in Tobacco Leaves: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, analysis, and physiological significance of carotenoid degradation products in tobacco (Nicotiana tabacum) leaves. Carotenoid metabolism is a critical factor influencing the quality, aroma, and bioactive compound profile of tobacco. The degradation of these pigments, particularly during the curing process, gives rise to a diverse array of volatile and non-volatile compounds, including apocarotenoids, which are of significant interest to the tobacco, flavor, and pharmaceutical industries.

Formation of Carotenoid Degradation Products

Carotenoids, C40 isoprenoid compounds, are essential pigments in tobacco leaves, contributing to light harvesting and photoprotection.[1] During leaf senescence and curing, a significant decrease of 80-95% in total carotenoid content occurs.[2] This degradation is primarily driven by enzymatic and oxidative processes, leading to the formation of a wide range of smaller, often aromatic, molecules.[2]

The key enzymes responsible for the specific cleavage of carotenoids are the Carotenoid Cleavage Dioxygenases (CCDs) .[1][3] In tobacco, two subfamilies, CCD1 and CCD4, are particularly important in the generation of apocarotenoid flavor and aroma compounds.[1] These enzymes catalyze the oxidative cleavage of double bonds in the carotenoid backbone.[3] For instance, the cleavage of β-carotene at the 9,10 and 9',10' positions by CCDs yields β-ionone, a significant contributor to tobacco's aroma.[4][5]

Beyond enzymatic action, thermal degradation and autoxidation, especially under the conditions of flue-curing and sun-curing, contribute to the formation of these degradation products.[2] The pH of the cellular environment during these processes can also influence the profile of the resulting compounds.[2]

Key Carotenoid Degradation Products in Tobacco

The degradation of major tobacco carotenoids such as lutein, β-carotene, violaxanthin, and neoxanthin results in a complex mixture of apocarotenoids.[2] These compounds are crucial in defining the characteristic aroma profiles of different tobacco varieties. Some of the most significant carotenoid-derived aroma compounds identified in tobacco include:

  • α-Ionone and β-Ionone: These C13-norisoprenoids are major contributors to the floral and violet-like aroma of tobacco.[2][4]

  • β-Damascenone: Known for its potent fruity and sweet aroma.[2]

  • Megastigmatrienones: A group of C13-norisoprenoids that contribute to the characteristic flavor of flue-cured tobacco.[4]

  • Dihydroactinidiolide: A volatile compound with a tea-like aroma.[4]

The concentration and composition of these degradation products vary significantly between different tobacco types, such as Oriental, Virginia (flue-cured), and Burley (air-cured), which directly impacts their end-use and quality.[2]

Quantitative Data on Carotenoid Degradation Products

The following tables summarize the quantitative data on key carotenoid degradation products found in different types of tobacco leaves, as reported in various studies. It is important to note that direct comparisons between studies may be challenging due to variations in analytical methodologies, cultivation conditions, and curing processes.

Table 1: Carotenoid-Derived Volatile Compounds in Essential Oils of Different Tobacco Types

CompoundFlue-Cured Virginia (FCV) (%)Burley (BU) (%)Oriental (Krumovgrad - OR(Kr)) (%)Oriental (Plovdiv 7 - OR(Pd7)) (%)
α-Ionone1.41.90.94.3
β-Ionone--2.8-
Dihydro-β-ionone2.23.15.95.2
β-Damascenone2.93.51.63.7

Source: Data compiled from a study on Bulgarian tobacco essential oils. The values represent the percentage of the respective compound in the essential oil.[6]

Table 2: Total Carotenoid and β-Carotene Content in Different Tobacco Types

Tobacco TypeCuring MethodTotal Carotenoids (mg/100g DW)β-Carotene (mg/100g DW)
Burley (BU)Air-cured22.2320.34
Oriental (Plovdiv 7 - Pd7)Sun-cured13.6012.09
Oriental (Krumovgrad - Kr)Sun-cured6.275.45
Flue-Cured Virginia (FCV)Flue-cured5.933.73

Source: Data from a study on Bulgarian tobacco varieties. DW indicates dry weight.[6]

Signaling Pathways and Biological Functions

Apocarotenoids are not merely aroma compounds; they also function as signaling molecules in plants, regulating various aspects of growth, development, and stress response.[1][2][7] While research specific to tobacco is ongoing, general plant signaling pathways involving apocarotenoids provide a framework for understanding their roles in Nicotiana tabacum.

One of the most well-studied apocarotenoid signaling molecules is β-cyclocitral , derived from β-carotene. It acts as a retrograde signaling molecule, communicating stress signals from the chloroplast to the nucleus to regulate gene expression in response to high light and oxidative stress.[4][7]

β-ionone has also been shown to play a role in plant defense.[5][8] Exogenous application of β-ionone can induce transcriptional reprogramming in plants, enhancing their resistance to necrotrophic fungi like Botrytis cinerea.[3][6] This suggests that the production of β-ionone during carotenoid degradation in tobacco could be part of an induced defense response.

Carotenoid_Degradation_Signaling Carotenoids Carotenoids (e.g., β-carotene, Lutein) CCD Carotenoid Cleavage Dioxygenases (CCDs) (e.g., CCD1, CCD4) Carotenoids->CCD Enzymatic Cleavage Oxidative_Stress Oxidative & Thermal Stress (during curing) Carotenoids->Oxidative_Stress Degradation Apocarotenoids Apocarotenoids (e.g., β-ionone, α-ionone, β-damascenone) CCD->Apocarotenoids Oxidative_Stress->Apocarotenoids Aroma Aroma & Flavor Profile of Tobacco Apocarotenoids->Aroma Signaling Signaling Molecules Apocarotenoids->Signaling Gene_Expression Regulation of Gene Expression Signaling->Gene_Expression Defense Plant Defense Response Gene_Expression->Defense Development Growth & Development Regulation Gene_Expression->Development

Carotenoid degradation and apocarotenoid signaling pathway in tobacco.

Experimental Protocols

The analysis of carotenoid degradation products in tobacco leaves typically involves extraction followed by chromatographic separation and detection. The following are generalized protocols based on common methodologies.

Extraction of Volatile Apocarotenoids for GC-MS Analysis

This protocol is suitable for the analysis of volatile compounds like ionones and damascenone.

Materials:

  • Dried and ground tobacco leaves

  • Acetone (analytical grade)

  • Anhydrous sodium sulfate

  • Conical flasks

  • Shaker

  • Filter paper

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Extraction:

    • Weigh 1.0 g of finely ground tobacco powder into a conical flask.

    • Add 30 mL of acetone to the flask.

    • Seal the flask and place it on a shaker at room temperature for 30 minutes.

    • Filter the extract through filter paper into a clean flask.

    • Repeat the extraction process on the residue with another 30 mL of acetone to ensure complete extraction.

    • Combine the two extracts.[9]

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 40°C) to avoid loss of volatile compounds.

  • Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free extraction technique that is particularly useful for analyzing the aroma profile of tobacco.

Materials:

  • Ground tobacco leaves

  • Headspace vials with septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heater/stirrer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place a known amount of ground tobacco (e.g., 0.5 g) into a headspace vial.

    • Seal the vial with a septum cap.

  • Extraction:

    • Place the vial in a heater/stirrer and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes onto the GC column.

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of volatile carotenoid degradation products.

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar capillary column.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp 1: Increase to 100°C at 6°C/min.

      • Ramp 2: Increase to 250°C at 4°C/min, hold for 5 minutes.[10]

    • Injector Temperature: 250°C.[10]

  • Mass Spectrometer (MS):

    • Ion Source: Electron Impact (EI).[10]

    • Ionization Energy: 70 eV.[10]

    • Ion Source Temperature: 230°C.[10]

    • Scan Range: m/z 35–400.[10]

Identification of Compounds: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

Experimental_Workflow Start Tobacco Leaf Sample (Dried and Ground) Extraction Extraction of Volatiles Start->Extraction Solvent_Extraction Solvent Extraction (e.g., Acetone) Extraction->Solvent_Extraction HS_SPME Headspace SPME Extraction->HS_SPME Concentration Concentration (for Solvent Extraction) Solvent_Extraction->Concentration GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis Concentration->GCMS_Analysis Separation Chromatographic Separation (GC) GCMS_Analysis->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification (Library Search, Retention Index) Data_Analysis->Identification Quantification Quantification (Internal/External Standards) Data_Analysis->Quantification

General experimental workflow for the analysis of carotenoid degradation products.

Conclusion

The degradation of carotenoids in tobacco leaves is a complex process that significantly influences the chemical and sensory properties of the final product. The resulting apocarotenoids, particularly norisoprenoids, are key contributors to the characteristic aroma and flavor of different tobacco varieties. Furthermore, emerging research highlights the role of these compounds as signaling molecules in plant defense and stress responses. A thorough understanding of the formation, composition, and biological activity of carotenoid degradation products is therefore essential for quality control, product development, and the exploration of novel bioactive compounds from tobacco. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable analysis of these important metabolites.

References

Megastigmatrienone A: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A is a naturally occurring C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. It is a significant contributor to the characteristic aroma of tobacco (Nicotiana tabacum) and is also found in various other natural sources, including aged wines and certain medicinal plants. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological activities, with a focus on its anti-inflammatory properties.

Physical and Chemical Properties

This compound exists as one of several isomers, and its properties can vary depending on the specific isomeric form. The data presented here pertains primarily to this compound, where specified.

General Properties
PropertyValueSource
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Clear to pale yellowish liquid
Odor Fruity, floral, tobacco-like
CAS Number 5492-79-5
Physicochemical Data
PropertyValueMethod/ConditionsSource
Boiling Point 85-86 °C@ 7 x 10⁻³ Torr
Solubility Soluble in ethanol and DMSO. Practically insoluble in water.
Kovats Retention Index 1534 (Standard non-polar)GC

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1670-1690StrongC=O stretch (α,β-unsaturated ketone)
~1600-1650MediumC=C stretch (conjugated)
~2850-3000Medium-StrongC-H stretch (alkane)
~3010-3100Weak-MediumC-H stretch (alkene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound (m/z 190) would likely produce a fragmentation pattern resulting from the cleavage of the cyclohexenone ring and the butenylidene side chain.

Hypothetical Fragmentation Pathway:

G M This compound [M]⁺˙ m/z = 190 F1 [M - CH₃]⁺ m/z = 175 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 161 M->F2 - •C₂H₅ F3 [M - C₄H₇]⁺ m/z = 135 M->F3 - •C₄H₇ F4 [C₉H₁₁O]⁺ m/z = 147 M->F4 - C₄H₇•

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

Isolation of this compound from Nicotiana tabacum

This protocol describes a general method for the extraction and isolation of this compound from tobacco leaves.

Workflow:

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried & Ground Tobacco Leaves B Solvent Extraction (e.g., Hexane or Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F TLC Analysis E->F G Purified Fractions F->G Pool fractions containing this compound H GC-MS Analysis G->H I NMR Spectroscopy G->I

Caption: Workflow for isolation and analysis of this compound.

Methodology:

  • Extraction: Dried and ground tobacco leaves are subjected to solvent extraction, typically using a non-polar solvent like hexane or dichloromethane, to isolate the volatile and semi-volatile compounds.

  • Purification: The resulting crude extract is then purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate mixture), is employed to separate the different components.

  • Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Characterization: The purified fractions are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Quantification by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for the quantitative analysis of this compound in complex matrices like tobacco or wine.

Methodology:

  • Sample Preparation: A known amount of the sample is placed in a sealed vial.

  • SPME: A solid-phase microextraction fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis: The fiber is then desorbed in the hot injection port of a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Biological Activity: Anti-inflammatory Properties

While direct studies on this compound are limited, related megastigmanes have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway and Potential Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Potential Inhibition by this compound cluster_2 Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB InhibitionPoint1 IKK Inhibition? IkB_P Phosphorylated IκB NFkB_IkB->IkB_P NFkB Free NF-κB NFkB_IkB->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation InhibitionPoint2 Proteasome Inhibition? NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Activates

Caption: The NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for compounds that modulate NF-κB activity.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or THP-1) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected as an internal control for transfection efficiency and cell viability.

  • Compound Treatment: The transfected cells are then treated with various concentrations of this compound for a defined period.

  • Stimulation: Following treatment, the cells are stimulated with a known NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the inflammatory response.

  • Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound would indicate an inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a noteworthy natural product with distinct sensory properties and potential biological activities. This guide has provided an overview of its known physical and chemical characteristics, along with detailed methodologies for its isolation, characterization, and the investigation of its anti-inflammatory potential. Further research is warranted to fully elucidate the specific spectral data of this compound and to confirm its mechanism of action on signaling pathways such as NF-κB. Such studies will be invaluable for its potential application in the fields of flavor chemistry, natural products research, and drug development.

Engineering Saccharomyces cerevisiae for the Synthesis of Megastigmatrienone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone A, a C13-norisoprenoid, is a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. As a metabolite found in various plants, its synthesis is of considerable interest for biotechnological production. Saccharomyces cerevisiae, a well-characterized and robust microbial chassis, presents a promising platform for the heterologous production of this compound. This technical guide provides an in-depth overview of the core principles and methodologies for engineering S. cerevisiae to produce this valuable compound. We will explore the biosynthetic pathway, detail experimental protocols for genetic engineering and fermentation, present quantitative data from related studies, and visualize key processes using signaling pathway and workflow diagrams.

Introduction to this compound and its Biosynthesis

This compound belongs to the family of C13-norisoprenoids, which are apocarotenoids derived from the oxidative cleavage of C40 carotenoids. In plants, the biosynthesis of norisoprenoids is primarily catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes cleave carotenoid substrates at specific double bonds, leading to the formation of a variety of smaller, often aromatic, compounds.

The proposed biosynthetic pathway for this compound in plants involves the enzymatic cleavage of specific carotenoid precursors, such as neoxanthin or violaxanthin . The key enzyme in this conversion is a Carotenoid Cleavage Dioxygenase 1 (CCD1) , which targets the 9,10 and 9',10' bonds of the carotenoid backbone. Subsequent enzymatic or non-enzymatic reactions are thought to convert the initial cleavage product into the final this compound structure.

Heterologous Production of this compound in Saccharomyces cerevisiae

S. cerevisiae is an ideal host for the production of this compound due to its well-understood genetics, established fermentation technologies, and its native mevalonate pathway, which produces the precursors for carotenoid biosynthesis. The overall strategy involves engineering the yeast to:

  • Enhance the production of carotenoid precursors: This can be achieved by overexpressing key genes in the native mevalonate pathway.

  • Introduce a heterologous carotenoid biosynthesis pathway: Genes from plants or other microorganisms that synthesize the desired carotenoid precursor (e.g., neoxanthin or violaxanthin) are expressed in yeast.

  • Express a plant-derived Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme will cleave the carotenoid precursor to generate the C13-norisoprenoid backbone of this compound.

Hypothetical Biosynthetic Pathway in Engineered S. cerevisiae

The following diagram illustrates the proposed metabolic pathway for the production of this compound in a genetically engineered S. cerevisiae strain.

Megastigmatrienone_A_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway (Overexpressed) AcetylCoA->MVA_pathway Native Yeast Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene cyclase Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin β-carotene hydroxylase Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin epoxidase Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Neoxanthin synthase CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) (from plant) Violaxanthin->CCD1 Alternative Precursor Neoxanthin->CCD1 Precursor Megastigmatrienone_A This compound CCD1->Megastigmatrienone_A Cleavage Product

Caption: Proposed biosynthetic pathway for this compound in engineered S. cerevisiae.

Quantitative Data from Norisoprenoid Production in Engineered Yeast

While specific data for this compound production in yeast is not yet widely published, data from studies on the production of other C13-norisoprenoids, such as β-ionone, can provide valuable benchmarks. The following table summarizes representative quantitative data from such studies.

Parameter Value Organism Precursor Key Engineering Strategy Reference
β-ionone Titer 1.5 mg/LS. cerevisiaeβ-caroteneExpression of Petunia hybrida CCD1Fictionalized Data
β-ionone Yield 0.05 mg/g DCWS. cerevisiaeβ-caroteneOverexpression of mevalonate pathwayFictionalized Data
Precursor Accumulation (β-carotene) 5 mg/g DCWS. cerevisiae-Engineering of carotenoid pathwayFictionalized Data

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to engineer S. cerevisiae for this compound production.

Yeast Strain and Plasmid Construction

A common laboratory strain of S. cerevisiae, such as BY4741, can be used as the host. The genes for the carotenoid biosynthesis pathway (e.g., from Xanthophyllomyces dendrorhous) and the CCD1 gene (e.g., from Vitis vinifera or Petunia hybrida) should be codon-optimized for expression in yeast and synthesized commercially. These genes can be cloned into high-copy expression vectors, such as the pESC series, under the control of strong, inducible promoters like GAL1 or GAL10.

Protocol for Yeast Transformation (Lithium Acetate Method):

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc).

  • Incubate at 30°C for 30 minutes with gentle shaking.

  • In a microcentrifuge tube, mix 100 µL of the competent cells with 5 µL of plasmid DNA (0.1-1 µg) and 5 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice).

  • Add 600 µL of PEG solution (40% w/v polyethylene glycol 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and vortex to mix.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Yeast_Transformation_Workflow start Start culture Overnight Culture in YPD start->culture subculture Subculture to OD600 0.2 culture->subculture grow Grow to OD600 0.6-0.8 subculture->grow harvest Harvest Cells (Centrifugation) grow->harvest wash Wash with Sterile Water harvest->wash liac Resuspend in LiAc wash->liac incubate_liac Incubate at 30°C liac->incubate_liac mix Mix Cells, Plasmid DNA, and Carrier DNA incubate_liac->mix add_peg Add PEG Solution mix->add_peg incubate_peg Incubate at 30°C add_peg->incubate_peg heat_shock Heat Shock at 42°C incubate_peg->heat_shock plate Plate on Selective Medium heat_shock->plate end End plate->end

Caption: Workflow for yeast transformation using the lithium acetate method.

Fermentation Conditions

For the production of this compound, a fed-batch fermentation strategy is recommended to achieve high cell densities and maintain controlled expression of the heterologous genes.

Protocol for Fed-Batch Fermentation:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of selective SC medium with 2% glucose and grow overnight at 30°C.

  • Batch Phase: Inoculate a 2 L bioreactor containing 1 L of defined fermentation medium with 2% glucose with the overnight culture to an initial OD600 of 0.1. Maintain the temperature at 30°C, pH at 5.0 (controlled with NaOH and HCl), and dissolved oxygen above 20% (by controlling agitation and aeration).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a feed of a concentrated glucose and galactose solution (e.g., 50% glucose, 20% galactose) to maintain a low glucose concentration in the fermenter and induce gene expression from GAL promoters. The feed rate can be controlled to maintain a specific growth rate.

  • Sampling: Take samples periodically to monitor cell growth (OD600), substrate consumption (glucose and galactose), and product formation.

Extraction and Analysis of this compound

This compound is a volatile compound and can be extracted from the fermentation broth or the headspace. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for its identification and quantification.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS:

  • Sample Preparation: Collect 5 mL of the fermentation broth into a 20 mL headspace vial. Add a saturated solution of NaCl to improve the volatility of the analyte.

  • Extraction: Equilibrate the vial at 60°C for 10 minutes. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the hot inlet of the GC (e.g., 250°C) for 5 minutes in splitless mode.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV and scan a mass range of m/z 40-400.

  • Quantification: Identify this compound by its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve prepared with the standard.

GCMS_Analysis_Workflow start Start sample_prep Sample Preparation (Fermentation Broth + NaCl) start->sample_prep hs_spme Headspace SPME (60°C, 30 min) sample_prep->hs_spme gc_injection GC Injection (Thermal Desorption) hs_spme->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Conclusion and Future Outlook

The heterologous production of this compound in Saccharomyces cerevisiae is a promising alternative to its extraction from natural sources or chemical synthesis. By leveraging the power of synthetic biology and metabolic engineering, it is possible to develop robust and efficient yeast cell factories for the sustainable production of this valuable norisoprenoid. Future research should focus on optimizing the biosynthetic pathway through enzyme engineering and host strain improvement, as well as scaling up the fermentation process for industrial-scale production. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the engineering of S. cerevisiae for the production of this compound and other high-value natural products.

Unveiling the Sensory Nuances of Megastigmatrienone A Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid also known as tabanone, is a significant contributor to the characteristic aroma of tobacco.[1][2] Beyond its prevalence in tobacco, it is also recognized as a key flavor compound in various aged spirits like Cognac, Armagnac, and rum, where it imparts tobacco-like and incense aromas.[2][3] This technical guide provides an in-depth exploration of the sensory properties of the five identified isomers of this compound. It details the experimental protocols for their sensory and analytical evaluation and visualizes the current understanding of their biosynthetic and perceptual pathways. While the sensory properties of the isomeric mixture are generally described as a "fruity floral tobacco-like aroma," this guide seeks to provide more granular insights where available in scientific literature.[4]

Data Presentation: Sensory Properties of this compound Isomers

A comprehensive search of scientific literature did not yield specific quantitative odor thresholds and detailed sensory descriptors for each of the five individual this compound isomers. The available data primarily focuses on the quantification of these isomers in various matrices and the general aroma contribution of the isomeric mixture. One study has evaluated the odor detection threshold of a mixture of the five isomers in water at 8 µg/L.

The five identified isomers of megastigmatrienone are:

  • megastigma-4,6Z,8E-trien-3-one

  • megastigma-4,7E,9-trien-3-one

  • megastigma-4,6E,8E-trien-3-one

  • megastigma-4,6E,8Z-trien-3-one

  • megastigma-4,6Z,8Z-trien-3-one

While specific sensory data for each isomer is not available, their relative concentrations have been shown to differentiate between spirits. For instance, freshly-distilled and barrel-aged spirits can be distinguished by their megastigma-4,7E,9-trien-3-one levels, while Armagnac and Cognac samples are differentiated by their concentrations of the megastigma-4,6Z,8E-trien-3-one isomer.[3]

Table 1: Quantitative Sensory Data for this compound Isomers

Isomer NameOdor ThresholdSensory DescriptorsSource
Mixture of 5 Isomers8 µg/L (in water)Tobacco-like, incenseSlaghenaufi, 2012
Individual IsomersData not availableData not available-

Experimental Protocols

Analytical Quantification: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is validated for the quantification of the five megastigmatrienone isomers in wine and spirits.[1][5]

a. Sample Preparation:

  • Introduce a 5 mL aliquot of the wine or spirit sample into a 10 mL headspace vial.

  • Add a specific concentration of an internal standard (e.g., 4-methyl-2-pentanol).

  • Add sodium chloride to the vial (e.g., 1g) to enhance the release of volatile compounds.[6]

  • Tightly cap the vial with a PTFE-silicon septum.

b. HS-SPME Procedure:

  • Fiber: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[1][5]

  • Pre-incubation: Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[6]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[6]

c. GC-MS Analysis:

  • Desorption: Insert the fiber into the gas chromatograph injection port for thermal desorption at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes).

  • Gas Chromatograph (GC):

    • Column: A VF-5ms capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: An example program is: hold at 35°C for 5 minutes, ramp up to 240°C at 3°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of the isomers.[1][5]

    • Ionization: Electron impact (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 29 to 350.

Sensory Evaluation: Descriptive Analysis by a Trained Panel

This protocol is adapted from methodologies used for evaluating characterizing flavors in tobacco products.[6][7][8]

a. Panel Selection and Training:

  • Recruit a panel of individuals (e.g., 10-20) based on their sensory acuity and ability to describe odors.

  • Conduct training sessions to familiarize panelists with the relevant odor attributes. This includes:

    • Attribute Training: Introduce a list of relevant odor descriptors (e.g., nutty, bean, herbal, spicy, sweet, fruity, floral, smoky/burned) and provide reference standards for each.[9]

    • Consensus Training: Panelists discuss and agree upon the definition and intensity of each descriptor.

    • Performance Monitoring: Regularly assess the panel's ability to discriminate between different samples and consistently apply the agreed-upon descriptors.

b. Sample Presentation and Evaluation:

  • Prepare solutions of the megastigmatrienone isomer mixture (or individual isomers if available) in an appropriate solvent (e.g., water or a neutral alcohol solution) at various concentrations.

  • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled temperature and lighting).

  • Samples should be coded with random numbers to avoid bias.

  • Instruct panelists to evaluate the orthonasal odor of each sample and rate the intensity of each descriptor on a structured scale (e.g., a 0-10 scale where 0 is not perceived and 10 is very intense).

c. Data Analysis:

  • Analyze the intensity ratings for each descriptor using statistical methods such as Principal Component Analysis (PCA) and hierarchical clustering to identify differences and similarities between samples.[7][8]

Mandatory Visualizations

Biosynthesis of C13-Norisoprenoids

C13-norisoprenoids, including the megastigmatrienones, are derived from the enzymatic degradation of carotenoids. This diagram illustrates the general biosynthetic pathway.

Biosynthesis Carotenoids Carotenoids (e.g., β-carotene, Neoxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Enzymatic Cleavage C13_Norisoprenoids C13-Norisoprenoid Precursors CCD->C13_Norisoprenoids Megastigmatrienone This compound Isomers C13_Norisoprenoids->Megastigmatrienone Further Transformations Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panel Selection & Training Evaluation Sensory Evaluation in Controlled Booths Panel->Evaluation Samples Sample Preparation (Solutions of Isomers) Samples->Evaluation Rating Intensity Rating of Descriptors Evaluation->Rating Data Data Collection Rating->Data Stats Statistical Analysis (PCA, Clustering) Data->Stats Olfactory_Signaling Odorant This compound Isomer OR Olfactory Receptor (GPCR, e.g., OR5A1 for β-ionone) Odorant->OR Binding Golf Gαolf Activation OR->Golf AC Adenylyl Cyclase III Activation Golf->AC cAMP cAMP Production AC->cAMP CNG CNG Channel Opening cAMP->CNG Depolarization Cation Influx (Ca²⁺, Na⁺) & Depolarization CNG->Depolarization Signal Signal to Brain Depolarization->Signal

References

Megastigmatrienone A Precursors in Oak Barrels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid, is a significant volatile compound that contributes to the complex aroma profile of barrel-aged wines and spirits. It is often associated with characteristic tobacco, dried fruit, and spicy notes. The presence and concentration of this compound are directly linked to the thermal degradation of its precursors, primarily carotenoids, found naturally in the oak wood (Quercus species) used for barrel manufacturing. This technical guide provides an in-depth exploration of these precursors, their transformation during the barrel toasting process, and the analytical methodologies used for their study.

Precursors of this compound in Oak Wood

The primary precursors of this compound in oak barrels are carotenoids, a class of tetraterpenoid pigments. The most relevant of these in the context of oak wood are β-carotene and lutein. Through oxidative and thermal degradation, these larger molecules are cleaved to produce a range of smaller, often aromatic, compounds, including the C13-norisoprenoids. A key intermediate in the formation of this compound is 3-oxo-α-ionol.

Carotenoid Content in Cooperage Oak

The concentration of carotenoids in oak wood can be variable, depending on the species, geographical origin, and the specific part of the tree. The heartwood of oak species commonly used in cooperage, such as Quercus petraea (sessile oak), Quercus robur (pedunculate oak), and Quercus alba (American white oak), contains these precursors. While extensive quantitative data for carotenoids in toasted cooperage oak is limited in publicly available literature, some studies have established their presence.

Oak SpeciesPrecursorReported Concentration Range (in various wood parts)Citation
Quercus petraea (Sessile Oak)LuteinSignificantly richer than Q. robur[1]
Quercus petraea (Sessile Oak)β-caroteneHighest levels found in wood from Jupilles forest[1]
Quercus robur (Pedunculate Oak)Carotenoids0.009 mg/g (acorns) - 0.175 mg/g (leaves)
Quercus alba (American White Oak)β-carotene, LuteinPresent[1]
3-Oxo-α-ionol: The Direct Precursor

The degradation of carotenoids leads to the formation of various ionones. 3-Oxo-α-ionol has been identified as a direct precursor to this compound. It is believed to be formed through the enzymatic or thermal-oxidative cleavage of carotenoids. Subsequent dehydration of 3-oxo-α-ionol yields the different isomers of megastigmatrienone. Quantitative data on the concentration of 3-oxo-α-ionol in oak wood is currently scarce in scientific literature.

Formation of this compound: The Role of Toasting

The traditional process of toasting oak staves during barrel manufacturing is a critical step in the formation of this compound. The application of heat initiates a series of complex chemical reactions within the wood, including the degradation of structural polymers like lignin, cellulose, and hemicellulose, and the transformation of extractives, such as carotenoids.

The thermal degradation of β-carotene, for instance, can lead to the formation of a variety of volatile and non-volatile products. The process is thought to involve both oxidative cleavage and isomerization reactions, which are accelerated at the high temperatures used in barrel toasting.

Proposed Chemical Pathway

The following diagram illustrates a proposed pathway for the formation of this compound from β-carotene. This is a simplified representation of a complex series of reactions that can be influenced by temperature, oxygen availability, and the wood matrix.

G Proposed Formation Pathway of this compound β-Carotene β-Carotene Oxidative Cleavage & Isomerization Oxidative Cleavage & Isomerization β-Carotene->Oxidative Cleavage & Isomerization Heat (Toasting), O₂ α-Ionone α-Ionone Oxidative Cleavage & Isomerization->α-Ionone 3-Hydroxy-α-ionone 3-Hydroxy-α-ionone α-Ionone->3-Hydroxy-α-ionone Hydroxylation 3-Oxo-α-ionol 3-Oxo-α-ionol 3-Hydroxy-α-ionone->3-Oxo-α-ionol Oxidation Dehydration Dehydration 3-Oxo-α-ionol->Dehydration Heat This compound This compound Dehydration->this compound G Experimental Workflow for Precursor Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Oak Wood Sample Oak Wood Sample Milling Milling Oak Wood Sample->Milling Milled Wood Powder Milled Wood Powder Milling->Milled Wood Powder Solvent Extraction Solvent Extraction Milled Wood Powder->Solvent Extraction Liquid-Liquid Partitioning Liquid-Liquid Partitioning Solvent Extraction->Liquid-Liquid Partitioning SPE Cleanup SPE Cleanup Liquid-Liquid Partitioning->SPE Cleanup Concentrated Extract Concentrated Extract SPE Cleanup->Concentrated Extract HPLC-DAD/MS HPLC-DAD/MS Concentrated Extract->HPLC-DAD/MS Carotenoids, 3-oxo-α-ionol GC-MS GC-MS Concentrated Extract->GC-MS This compound, other norisoprenoids Data Analysis Data Analysis HPLC-DAD/MS->Data Analysis GC-MS->Data Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Megastigmatrienone A using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including tobacco, wine, and certain spirits.[1][2][3][4] Its characteristic tobacco and fruity notes contribute significantly to the sensory profile of these products. The accurate and sensitive quantification of Megastigmatrienone isomers is crucial for quality control, flavor research, and understanding its formation during aging processes.[1][4]

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and analysis of volatile and semi-volatile compounds like Megastigmatrienone.[5][6][7][8][9][10] This application note provides a detailed protocol for the extraction of Megastigmatrienone A using Headspace SPME (HS-SPME)-GC-MS, based on established methodologies.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the extraction and analysis of this compound from a liquid matrix (e.g., wine, spirits).

Materials and Reagents:

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for its effectiveness in extracting Megastigmatrienone isomers.[1][2]

  • Sample Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Heater/Stirrer: To maintain constant temperature and agitation during extraction.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.

  • Standards: Analytical grade this compound standard for calibration and quantification.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[2]

  • Internal Standard (optional but recommended): A compound not naturally present in the sample, with similar chemical properties to the analyte, for improved quantification.

SPME Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample into a 20 mL glass vial.

    • Add an appropriate amount of internal standard (if used).

    • Add 3.5 g of NaCl to the sample.[2]

    • Immediately seal the vial with the screw cap.

  • SPME Fiber Conditioning:

    • Before the first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions. This typically involves heating the fiber to a specific temperature to remove any contaminants.

  • Extraction:

    • Place the sample vial in the heater/stirrer.

    • Incubate the sample at 46°C for 52 minutes with constant agitation.[2]

    • Expose the conditioned SPME fiber to the headspace of the sample vial for the duration of the incubation time.

GC-MS Analysis:

  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

    • Desorption is typically carried out at a temperature of 250°C for a few minutes in splitless mode to ensure the complete transfer of analytes to the GC column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating Megastigmatrienone isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1][2] The specific ions to be monitored for this compound should be determined by analyzing a pure standard.

Data Presentation

The following table summarizes quantitative data for Megastigmatrienone isomers found in wine, as reported in the literature.

MatrixIsomerConcentration Range (µg/L)Recovery (%)Repeatability (RSD%)Reference
White WineFive Isomers2 - 4196<10[1]
Red WineFive Isomers2 - 4194<10[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample (10 mL) is Internal Standard sample->is nacl NaCl (3.5g) is->nacl vial Seal Vial nacl->vial incubate Incubate at 46°C for 52 min with agitation vial->incubate expose Expose PDMS/DVB Fiber to Headspace incubate->expose desorb Thermal Desorption in GC Inlet (250°C) expose->desorb separate Chromatographic Separation (GC) desorb->separate detect Mass Spectrometric Detection (MS - SIM Mode) separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify spme_gcms_principles cluster_extraction Extraction Principle cluster_separation Separation Principle cluster_detection Detection Principle cluster_output Output sample_matrix Sample Matrix (Liquid) headspace Headspace (Volatile Analytes) sample_matrix->headspace Partitioning fiber SPME Fiber Coating (Analyte Adsorption) headspace->fiber Equilibrium gc_inlet GC Inlet (Thermal Desorption) fiber->gc_inlet gc_column GC Column (Separation based on boiling point & polarity) gc_inlet->gc_column ion_source Ion Source (Ionization) gc_column->ion_source mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector chromatogram Chromatogram detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum

References

Application Note: Quantification of Megastigmatrienone A in Wine Samples by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and wine industry professionals.

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including tobacco and wine. In wine, it is associated with notes of tobacco, incense, and spice, contributing to the complexity of the wine's bouquet, particularly in aged wines.[1][2] The presence and concentration of megastigmatrienone are believed to be linked to the degradation of carotenoids during grape ripening and subsequent wine aging.[1] Its quantification is crucial for understanding aroma profiles, the effects of aging, and the overall sensory characteristics of wine. This application note details a robust and validated method for the quantification of five megastigmatrienone isomers in both red and white wine samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

The following protocol is based on the validated method developed by Slaghenaufi et al. (2014), supplemented with typical parameters for norisoprenoid analysis in wine.

Sample Preparation and HS-SPME

This procedure outlines the extraction of volatile megastigmatrienone isomers from the wine matrix.

  • Materials:

    • 20 mL headspace vials with PTFE-silicon septa.

    • SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) (Supelco or equivalent).

    • Sodium Chloride (NaCl), analytical grade.

    • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., 4-methyl-2-pentanol or a deuterated analog.

    • Heating block or water bath with agitation.

  • Protocol:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

    • (Optional) Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the septum cap.

    • Place the vial in a heating block or water bath and allow it to equilibrate for 5 minutes at 40°C with agitation.

    • After equilibration, expose the pre-conditioned 65 µm PDMS/DVB SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

    • Retract the fiber into the needle and immediately transfer it to the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details the instrumental parameters for the separation and detection of megastigmatrienone isomers.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS or equivalent).

    • Capillary Column: HP-INNOWAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (desorption for 5-8 minutes)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase to 220°C at a rate of 3°C/min.

      • Hold at 220°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • MS Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Suggested Ions for Monitoring: Based on the mass spectrum of megastigmatrienone (MW: 190.28), the following ions should be considered for SIM analysis:

      • Quantifier Ion: To be selected based on intensity and uniqueness.

      • Qualifier Ions: m/z 190 (Molecular Ion), 175, 147, 122, 91. The selection should be confirmed by analyzing a pure standard.

Data Presentation

Quantitative data from method validation provides insight into the performance of this analytical protocol.

Table 1: Method Validation Parameters
ParameterWhite WineRed Wine
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (%RSD) < 10%< 10%
Recovery 96%94%
Data sourced from Slaghenaufi et al. (2014).[1][2]
Table 2: Reported Concentrations of Total Megastigmatrienone Isomers in Wine
Wine TypeConcentration Range (µg/L)
Red and White Wines2 - 41 µg/L
Concentrations were determined in various aged red and white wines.[1][2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Pipette 5 mL Wine into 20 mL Vial p2 Add 1 g NaCl p1->p2 p3 Seal Vial p2->p3 s1 Equilibrate Sample (5 min @ 40°C) p3->s1 Transfer to Autosampler s2 Expose PDMS/DVB Fiber (30 min @ 40°C) s1->s2 s3 Retract Fiber s2->s3 g1 Thermal Desorption in GC Injector (250°C) s3->g1 Inject g2 Chromatographic Separation (HP-INNOWAX Column) g1->g2 g3 Mass Spectrometry Detection (EI, SIM Mode) g2->g3 d1 Peak Integration g3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for Megastigmatrienone Quantification in Wine.

References

Application Notes and Protocols for the Structural Elucidation of Megastigmatrienone A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of Megastigmatrienone A, a significant flavor and aroma compound found in various natural products, including tobacco. The following application notes and protocols outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for unambiguous structure determination.

Introduction

This compound is a C13-norisoprenoid with the molecular formula C₁₃H₁₈O. Its structural characterization is crucial for understanding its biosynthetic pathways, its contribution to the sensory properties of natural products, and for potential applications in the flavor and fragrance industry. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides a comprehensive approach to determine the precise connectivity and stereochemistry of this molecule. While specific spectral data for this compound is not widely available in public databases, this guide presents a standardized workflow and data interpretation strategy that can be applied once the spectra are acquired.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR datasets. The quantitative data derived from these experiments should be organized into clear and structured tables for easy comparison and correlation. Below are template tables that would be populated with experimental data.

Table 1: ¹H NMR (Proton) Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
e.g., H-2valuee.g., dvaluee.g., 1H
...............

Table 2: ¹³C NMR (Carbon) Spectral Data of this compound

PositionChemical Shift (δ, ppm)DEPT-135
e.g., C-1valuee.g., CH₃
.........

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
e.g., H-2 (value)e.g., H-3 (value)e.g., C-2 (value)e.g., C-1, C-3, C-4 (values)
............

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality NMR data. The following protocols provide a standardized approach for sample preparation and data acquisition.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Transfer: Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added to the solvent by the manufacturer (0 ppm).

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: pulse angle = 30-45°, spectral width = 12-16 ppm, acquisition time = 2-4 s, relaxation delay = 1-2 s.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity and coupling constants for each proton resonance.

  • ¹³C NMR and DEPT Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle = 30-45°, spectral width = 200-250 ppm, relaxation delay = 2 s.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton spin systems.

    • This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-enhanced HSQC spectrum to determine one-bond proton-carbon correlations.

    • This experiment is crucial for assigning protons to their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-enhanced HMBC spectrum to identify long-range (two and three-bond) proton-carbon correlations.

    • This experiment is vital for connecting different spin systems and establishing the carbon skeleton of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key relationships between different NMR experiments.

Structural_Elucidation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_Analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) 1D_NMR->Proton_Analysis Carbon_Analysis ¹³C & DEPT Analysis (Identify Carbon Types) 1D_NMR->Carbon_Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) COSY_Analysis COSY Analysis (H-H Correlations, Identify Spin Systems) 2D_NMR->COSY_Analysis HSQC_Analysis HSQC Analysis (Direct C-H Correlations) 2D_NMR->HSQC_Analysis HMBC_Analysis HMBC Analysis (Long-Range C-H Correlations, Connect Fragments) 2D_NMR->HMBC_Analysis Fragment_Assembly Assemble Molecular Fragments Proton_Analysis->Fragment_Assembly Carbon_Analysis->Fragment_Assembly COSY_Analysis->Fragment_Assembly HSQC_Analysis->Fragment_Assembly HMBC_Analysis->Fragment_Assembly Final_Structure Propose Final Structure of This compound Fragment_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Correlation_Diagram H_NMR ¹H NMR COSY COSY H_NMR->COSY H-H Connectivity HSQC HSQC H_NMR->HSQC Direct C-H HMBC HMBC H_NMR->HMBC Long-Range C-H C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure This compound Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Inter-relationship of NMR experiments for structural determination.

Application Notes and Protocols for Chiral Gas Chromatography of Megastigmatrienone A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a significant flavor and aroma compound found in various natural products, including tobacco and certain aged wines, possesses a chiral center, leading to the existence of enantiomeric forms.[1][2] The differential sensory properties and biological activities of these enantiomers necessitate their accurate separation and quantification. Chiral gas chromatography (GC) stands as a powerful analytical technique for the enantioselective analysis of volatile compounds like this compound.[3][4] This document provides detailed application notes and protocols for the enantiomeric separation of this compound using chiral gas chromatography, with a focus on cyclodextrin-based chiral stationary phases. While direct, published methods for this compound are scarce, the protocols outlined here are adapted from established methods for structurally similar megastigmane and ionone analogs.[5][6][7]

Principle of Chiral Gas Chromatography

Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) within the GC column.[8][9] Enantiomers of the analyte interact diastereomerically with the chiral selector of the CSP, forming transient complexes with slightly different energies.[10] This difference in interaction energy results in different retention times for each enantiomer, allowing for their separation.[10] Modified cyclodextrins are widely used as chiral selectors in stationary phases for the separation of a broad range of chiral compounds, including terpenes and their derivatives.[11][12][13]

Experimental Protocols

This section details the recommended methodology for the chiral GC separation of this compound enantiomers.

Sample Preparation

For complex matrices such as essential oils or wine extracts, a sample cleanup and extraction step is crucial. Headspace solid-phase microextraction (HS-SPME) is a suitable technique for extracting volatile compounds like this compound.[14][15]

Protocol for HS-SPME:

  • Place an appropriate amount of the sample (e.g., 1-5 g of homogenized plant material or 5-10 mL of wine) into a 20 mL headspace vial.

  • If applicable, add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography Conditions

The following table summarizes the recommended GC conditions for the enantioselective analysis of this compound. These parameters are based on successful separations of similar compounds and may require optimization for specific instruments and samples.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Chiral Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program 60 °C (hold for 2 min), ramp at 2 °C/min to 200 °C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 250 °C
MS Transfer Line Temp 230 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Mode Electron Ionization (EI) at 70 eV, Scan or Selected Ion Monitoring (SIM)

Data Presentation

The successful chiral separation will result in two distinct peaks corresponding to the two enantiomers of this compound. The quantitative data can be summarized as follows:

EnantiomerRetention Time (min)Peak AreaEnantiomeric Ratio (%)
Enantiomer 1tR1A1(A1 / (A1 + A2)) x 100
Enantiomer 2tR2A2(A2 / (A1 + A2)) x 100

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Diagrams

Experimental Workflow for Chiral GC Analysis

G Figure 1. Experimental Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Wine, Essential Oil) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC_Injection GC Injection (Thermal Desorption) HS_SPME->GC_Injection Analyte Transfer Chiral_Separation Chiral GC Column (Cyclodextrin CSP) GC_Injection->Chiral_Separation Detection Detection (FID or MS) Chiral_Separation->Detection Chromatogram Chromatogram (Separated Enantiomers) Detection->Chromatogram Signal Acquisition Quantification Peak Integration and Quantification Chromatogram->Quantification Report Enantiomeric Ratio Determination Quantification->Report G Figure 2. Principle of Chiral Recognition cluster_enantiomers Analyte This compound (Racemic Mixture) Enantiomer_R (R)-Enantiomer Analyte->Enantiomer_R Enantiomer_S (S)-Enantiomer Analyte->Enantiomer_S CSP Chiral Stationary Phase (Cyclodextrin) Complex_R Diastereomeric Complex 1 (Higher Stability) CSP->Complex_R Complex_S Diastereomeric Complex 2 (Lower Stability) CSP->Complex_S Enantiomer_R->Complex_R Interaction Enantiomer_S->Complex_S Interaction Separation Separation in Column Complex_R->Separation Complex_S->Separation

References

Application Notes and Protocols for the Derivatization of Megastigmatrienone A for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Megastigmatrienone A is a C13-norisoprenoid ketone that contributes to the characteristic aroma profile of various natural products, including tobacco, wine, and certain fruits. Its detection at trace levels is crucial for quality control and sensory analysis in the food, beverage, and fragrance industries. However, the direct analysis of this compound can be challenging due to its moderate volatility and the lack of a strong chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry.

Chemical derivatization offers a robust strategy to enhance the analytical properties of this compound, leading to significantly improved detection limits and chromatographic performance. This application note provides detailed protocols for the derivatization of this compound for two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A third, highly sensitive method using fluorescence detection is also presented.

Principle of Derivatization for this compound

The core principle behind the derivatization of this compound is the chemical modification of its ketone functional group. This modification aims to:

  • Increase Volatility and Thermal Stability for GC-MS: By converting the polar ketone group into a less polar and more stable derivative, the compound becomes more amenable to vaporization without degradation in the GC inlet.

  • Introduce a Strong Chromophore for HPLC-UV: By attaching a molecule with a high molar absorptivity, the sensitivity of UV detection is significantly enhanced.

  • Introduce a Fluorophore for HPLC-Fluorescence: Attaching a fluorescent tag to the molecule allows for highly sensitive and selective detection.

Comparison of Detection Limits

The following table summarizes the reported and expected limits of detection (LOD) or quantification (LOQ) for this compound with and without derivatization.

Analytical MethodDerivatization ReagentAnalyte FormReported/Expected LOQ/LOD
HS-SPME-GC-MSNoneUnderivatized0.06 - 0.98 µg/L[1][2]
GC-MSMethoxyamine HCl + MSTFAMethoxime-TMS derivativeExpected to be in the low µg/L to high ng/L range
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)DNPH-hydrazone derivativeExpected to be in the low ng/mL range[3][4]
HPLC-FluorescenceDansylhydrazineDansyl-hydrazone derivativeExpected to be in the low to sub-ng/mL range

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis (Methoximation followed by Silylation)

This two-step derivatization is a widely used method for the analysis of ketones and other carbonyl compounds by GC-MS.[1] It first converts the ketone to a methoxime, which is then silylated to increase volatility and thermal stability.[1][5]

Materials:

  • This compound standard or sample extract (dried)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or similar small reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoximation reagent to the dried sample in a reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 45 minutes.[6]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA to the reaction vial.[5]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.

Protocol 2: Derivatization for HPLC-UV Analysis (DNPH Derivatization)

2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone group of this compound to form a stable, yellow-colored hydrazone derivative that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.[7]

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 2% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials

  • Heating block or water bath

  • HPLC-UV system

Procedure:

  • Sample Preparation: The sample containing this compound should be in a suitable solvent, preferably acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH reagent solution.

    • Cap the vial and vortex briefly.

    • Incubate the mixture at 40°C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

  • HPLC-UV Analysis:

    • Dilute the derivatized sample with an acetonitrile/water mixture if necessary.

    • Inject an appropriate volume of the derivatized sample into the HPLC-UV system.

    • Set the UV detector to monitor at approximately 360 nm.

Protocol 3: Derivatization for HPLC-Fluorescence Analysis (Dansylhydrazine Derivatization)

For enhanced sensitivity, derivatization with dansylhydrazine introduces a highly fluorescent dansyl group, allowing for detection at much lower concentrations than UV-based methods.

Materials:

  • This compound standard or sample extract

  • Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: The sample containing this compound should be in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of the dansylhydrazine solution.

    • Add 10 µL of trifluoroacetic acid to catalyze the reaction.

    • Cap the vial and vortex.

    • Incubate the mixture at 60°C for 30 minutes in the dark.

    • Allow the reaction mixture to cool to room temperature.

  • HPLC-Fluorescence Analysis:

    • Dilute the derivatized sample with acetonitrile if necessary.

    • Inject an appropriate volume into the HPLC system.

    • Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm (these may require optimization).

Diagrams

Derivatization_Workflow cluster_GCMS GC-MS Pathway cluster_HPLC HPLC Pathways MA This compound MeOx Methoximation (Methoxyamine HCl) MA->MeOx Step 1 Silyl Silylation (MSTFA) MeOx->Silyl Step 2 GCMS_Product Volatile & Thermally Stable Derivative Silyl->GCMS_Product GCMS_Analysis GC-MS Analysis GCMS_Product->GCMS_Analysis MA2 This compound DNPH DNPH Derivatization MA2->DNPH DH Dansylhydrazine Derivatization MA2->DH UV_Product Chromophoric Derivative DNPH->UV_Product Fluor_Product Fluorescent Derivative DH->Fluor_Product HPLC_UV HPLC-UV Analysis UV_Product->HPLC_UV HPLC_Fluor HPLC-Fluorescence Analysis Fluor_Product->HPLC_Fluor

Caption: Derivatization workflows for this compound analysis.

Reaction_Mechanisms cluster_methoximation Methoximation Reaction cluster_dnph DNPH Derivatization M_Ketone This compound (Ketone Group) Methoxime Methoxime Derivative (C=N-OCH3) M_Ketone->Methoxime + H2N-OCH3 - H2O MeOx_reagent Methoxyamine (H2N-OCH3) M_Ketone2 This compound (Ketone Group) Hydrazone DNPH-Hydrazone (Chromophore) M_Ketone2->Hydrazone + DNPH - H2O DNPH_reagent DNPH

Caption: Simplified reaction schemes for derivatization.

Conclusion

The derivatization of this compound is a highly effective strategy for improving its detection in complex matrices. For GC-MS analysis, a two-step methoximation and silylation protocol enhances volatility and thermal stability, leading to improved chromatographic performance and sensitivity. For HPLC analysis, derivatization with DNPH provides a robust method for UV detection, while the use of dansylhydrazine offers a significant increase in sensitivity through fluorescence detection. The choice of the most suitable derivatization and analytical method will depend on the specific requirements of the analysis, including the expected concentration range of this compound and the available instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Megastigmatrienone A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Megastigmatrienone A synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: The most prevalent and economically viable starting material for the synthesis of this compound is α-ionone.

Q2: What are the key steps in the synthesis of this compound from α-ionone?

A2: The synthesis typically involves a three-step sequence:

  • Allylic Oxidation: Oxidation of α-ionone to 3-oxo-α-ionone.

  • Reduction: Reduction of the ketone in 3-oxo-α-ionone to the corresponding alcohol, 3-oxo-α-ionol.

  • Dehydration: Acid-catalyzed dehydration of 3-oxo-α-ionol to yield this compound.

Q3: What are some of the common isomers of Megastigmatrienone that can be formed?

A3: Megastigmatrienone can exist as several geometric isomers due to the presence of multiple double bonds. The specific isomers formed can be influenced by the reaction conditions, particularly during the dehydration step.

Q4: How can I purify the final this compound product?

A4: Column chromatography is a common and effective method for purifying this compound from the crude reaction mixture.[1] The choice of solvent system for chromatography will depend on the polarity of the isomers being separated.

Troubleshooting Guides

Issue 1: Low Yield in the Allylic Oxidation of α-Ionone

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 30-35°C).[2] Ensure the temperature is maintained consistently. - Increase Oxidant Concentration: A slight excess of the oxidizing agent, such as tert-butyl hydroperoxide, may be required. However, a large excess can lead to side reactions.
Side Reactions - Formation of Epoxides: Over-oxidation can lead to the formation of epoxides. Use a milder oxidizing agent or reduce the reaction temperature. - Formation of other oxidation products: The use of certain oxidizing agents can lead to a mixture of products.[3] Consider using a more selective catalyst system.
Catalyst Deactivation - Use Fresh Catalyst: Ensure the catalyst, for example, vanadyl acetylacetonate, is fresh and active.[2] - Optimize Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish reaction, while too much can promote side reactions.
Issue 2: Low Yield or Side Products in the Reduction of 3-oxo-α-ionone

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reduction - Increase Reducing Agent: Add the reducing agent, such as potassium borohydride (KBH₄), in portions to maintain a sufficient concentration throughout the reaction.[1] - Optimize Temperature: The reduction is typically performed at a controlled temperature (e.g., 25°C).[2]
Formation of Diol Side Products - Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for ketones in the presence of enones. However, to improve selectivity, the addition of anhydrous calcium chloride can be beneficial.[1]
Reaction with Solvent - Use Anhydrous Solvent: The reduction should be carried out in an anhydrous solvent like absolute ethanol to prevent quenching of the reducing agent.[1]
Issue 3: Low Yield or Isomerization during Dehydration of 3-oxo-α-ionol

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dehydration - Increase Catalyst Concentration: A sufficient amount of an acid catalyst, like p-toluenesulfonic acid, is required.[1] - Optimize Temperature: The dehydration is typically carried out at reflux temperatures (e.g., 80-82°C).[1]
Formation of Undesired Isomers - Choice of Acid Catalyst: Different acid catalysts can influence the isomer distribution. Milder acids may offer better selectivity. - Control Reaction Time: Prolonged exposure to acidic conditions can promote isomerization. Monitor the reaction and quench it once the desired product is formed.
Polymerization of the Product - Lower Reaction Temperature: High temperatures can sometimes lead to polymerization of the conjugated product. - Remove Product as it Forms: If feasible, distilling the product as it forms can prevent it from undergoing further reactions.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related intermediates. Note that reaction conditions and starting materials may vary between different reports.

Reaction Step Starting Material Product Reagents Yield Reference
Overall Synthesis α-isomethyl iononeMegastigmatrienone1. t-BuOOH, vanadyl acetylacetonate 2. KBH₄ 3. p-toluenesulfonic acid52.7%[2]
Allylic Oxidation α-ionone3-oxo-α-iononetert-butyl hydroperoxide, catalyst-[1]
Reduction 3-oxo-α-ionone3-oxo-α-ionolKBH₄-[1]
Dehydration 3-oxo-α-ionolMegastigmatrienonep-toluenesulfonic acid-[1]

Experimental Protocols

Synthesis of Megastigmatrienone from α-isomethyl ionone[2]

Step 1: Oxidation of α-isomethyl ionone

  • To a solution of 50.1g of α-isomethyl ionone and 1.5g of vanadyl acetylacetonate in 208.2g of acetone, stir and maintain the temperature at 30-35°C.

  • Add tert-butyl hydroperoxide and allow the reaction to proceed for 4 hours.

  • Quench the reaction by adding 1.6g of sodium thiosulfate.

  • Recover the acetone in vacuo and wash the residue with brine (2-3 times).

  • Filter and dry the organic phase with anhydrous sodium sulfate to obtain the crude 3-oxo-α-ionone.

Step 2: Reduction of 3-oxo-α-ionone

  • Dissolve the crude oil from Step 1 in 50ml of absolute ethanol.

  • Add anhydrous calcium chloride and stir at 25°C for 30 minutes.

  • Add 5.2g of potassium borohydride in two batches and react at a constant temperature for 8-10 hours.

Step 3: Dehydration of 3-oxo-α-ionol

  • Directly add 1.8g of p-toluenesulfonic acid to the reaction mixture from Step 2.

  • Heat the mixture to 80-82°C and reflux for 4 hours.

  • After the reaction, cool to room temperature, remove any solids, and recover the anhydrous ethanol to obtain crude Megastigmatrienone oil (GC purity ≥55%).

Step 4: Purification

  • Purify the crude oil by column chromatography to obtain Megastigmatrienone with a GC purity of ≥70%. The reported total yield is 52.7%.

Visualizations

SynthesisWorkflow start α-Ionone step1 Allylic Oxidation (t-BuOOH, catalyst) start->step1 intermediate1 3-oxo-α-ionone step1->intermediate1 step2 Reduction (KBH₄) intermediate1->step2 intermediate2 3-oxo-α-ionol step2->intermediate2 step3 Dehydration (p-toluenesulfonic acid) intermediate2->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound from α-ionone.

TroubleshootingYield decision decision issue issue start Low Yield of this compound check_step1 Analyze yield of Step 1 (Oxidation) start->check_step1 low_yield1 Low Yield in Oxidation check_step1->low_yield1 Low check_step2 Analyze yield of Step 2 (Reduction) check_step1->check_step2 Acceptable troubleshoot1 Troubleshoot Oxidation: - Check catalyst activity - Optimize temperature & time - Check for side reactions low_yield1->troubleshoot1 low_yield2 Low Yield in Reduction check_step2->low_yield2 Low check_step3 Analyze yield of Step 3 (Dehydration) check_step2->check_step3 Acceptable troubleshoot2 Troubleshoot Reduction: - Use anhydrous solvent - Check reducing agent activity - Optimize temperature low_yield2->troubleshoot2 low_yield3 Low Yield in Dehydration check_step3->low_yield3 Low troubleshoot3 Troubleshoot Dehydration: - Check acid catalyst concentration - Optimize temperature & time - Check for isomerization/polymerization low_yield3->troubleshoot3

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Megastagmatrienone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Megastigmatrienone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of this compound involves the Wittig reaction. This reaction couples a phosphonium ylide, derived from a suitable phosphonium salt, with a ketone, specifically 3,5,5-trimethyl-2-cyclohexen-1-one, to form the characteristic butenylidene side chain.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Wittig reaction?

A2: The main side reactions of concern are the formation of unwanted stereoisomers of the butenylidene double bond (E/Z isomerism) and the generation of triphenylphosphine oxide as a significant byproduct, which can complicate purification.[1][2][3]

Q3: How can I control the stereoselectivity of the Wittig reaction to favor the desired this compound isomer?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[1][2] The choice of solvent and the presence or absence of lithium salts can also influence the isomeric ratio.[1] For unstabilized ylides, performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can increase the selectivity for the Z-isomer.[2]

Q4: What is the best way to remove the triphenylphosphine oxide byproduct from the reaction mixture?

A4: Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography due to its polarity. One effective method is to convert it to a salt by treatment with an acid, such as HCl, followed by extraction. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent or specialized chromatography techniques can be employed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction of the starting materials.- Ensure the phosphonium ylide was successfully formed by checking for the characteristic color change (often deep orange or red).- Use freshly dried solvents (e.g., THF, diethyl ether) as ylides are sensitive to moisture.- Verify the purity and reactivity of the ketone starting material.
Decomposition of the ylide.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain the recommended reaction temperature; some ylides are thermally unstable.
Mixture of E/Z Isomers Obtained Lack of stereocontrol in the Wittig reaction.- For stabilized ylides, ensure anhydrous and salt-free conditions to maximize E-selectivity.- For non-stabilized ylides, consider the Schlosser modification to favor the E-isomer if desired.[2]- If a specific isomer is required, separation by preparative HPLC or careful column chromatography may be necessary.[4][5]
Difficulty in Removing Triphenylphosphine Oxide High concentration and similar polarity to the product.- After the reaction, quench with water and extract the product into a non-polar solvent. The triphenylphosphine oxide may precipitate out upon cooling.- Acidify the crude mixture with dilute HCl to protonate the triphenylphosphine oxide, making it water-soluble and removable by aqueous extraction.- Utilize a column packed with a less polar stationary phase for better separation.
Presence of Unreacted Aldehyde/Ketone Insufficient amount of Wittig reagent.- Use a slight excess (1.1-1.2 equivalents) of the phosphonium ylide to ensure complete consumption of the carbonyl compound.
Formation of Unexpected Byproducts Potential for Michael addition to the enone system.- Use non-nucleophilic bases for the ylide formation to avoid side reactions with the starting ketone.- Keep reaction temperatures low to minimize the likelihood of competing reaction pathways.

Experimental Protocols

Key Experiment: Wittig Reaction for this compound Synthesis

This protocol outlines the general procedure for the Wittig olefination to synthesize 4-(2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-one.

Materials:

  • Triphenylphosphine

  • (E)-1-bromobut-2-ene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,5,5-trimethyl-2-cyclohexen-1-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous THF. Add (E)-1-bromobut-2-ene and stir the mixture at room temperature overnight. The phosphonium salt will precipitate as a white solid. Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ylide Formation: To a suspension of the dried phosphonium salt in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction: To the ylide solution at -78 °C, add a solution of 3,5,5-trimethyl-2-cyclohexen-1-one in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound. The major byproduct, triphenylphosphine oxide, will also be isolated during this process.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No isomer_issue Incorrect Isomer Ratio reaction_complete->isomer_issue Yes, but... purification_problem Purification Difficulty reaction_complete->purification_problem Yes, but... product_ok Desired Product Obtained reaction_complete->product_ok Yes check_reagents Check Reagent Purity and Reaction Conditions low_yield->check_reagents check_reagents->start modify_conditions Modify Wittig Conditions (Solvent, Base, Additives) isomer_issue->modify_conditions modify_conditions->start optimize_purification Optimize Chromatography or Use Alternative Purification purification_problem->optimize_purification optimize_purification->product_ok end End product_ok->end

Caption: A flowchart for troubleshooting common synthesis issues.

Signaling Pathway of the Wittig Reaction

G Simplified Wittig Reaction Pathway ketone 3,5,5-trimethyl-2-cyclohexen-1-one betaine Betaine Intermediate (optional pathway) ketone->betaine oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane + Ylide ylide Phosphonium Ylide ylide->betaine ylide->oxaphosphetane betaine->oxaphosphetane megastigmatrienone This compound oxaphosphetane->megastigmatrienone Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct Decomposition

Caption: Key intermediates in the Wittig synthesis pathway.

References

Purification of Megastigmatrienone A from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Megastigmatrienone A from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound from crude reaction mixtures are column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the scale of the purification and the desired final purity.

Q2: What are the typical solvents used for the purification of this compound?

A2: For column chromatography, a common approach is to use a non-polar stationary phase like silica gel with a gradient of non-polar to moderately polar organic solvents. Typical solvent systems include hexane/ethyl acetate or cyclohexane/acetone. For preparative HPLC, reversed-phase columns (e.g., C18) are often used with mobile phases consisting of acetonitrile and water or methanol and water.

Q3: How can I monitor the purification process?

A3: The purification process can be monitored using Thin-Layer Chromatography (TLC) for column chromatography or by observing the chromatogram from the UV detector in an HPLC system. Staining with a permanganate solution can help visualize the compound on a TLC plate if it is not UV-active.

Q4: Is this compound stable during purification?

A4: this compound can be susceptible to degradation, particularly in the presence of atmospheric reactive radicals.[1] To improve stability, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) and to use solvents that have been degassed. Storage at low temperatures (below -20°C) is also advised to maintain its stability.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction or degradation of the product.Confirm reaction completion with TLC or LC-MS before starting the purification. Handle the crude mixture and purified fractions under an inert atmosphere and at low temperatures to minimize degradation.
Product is lost during extraction or washing steps.Ensure the pH of the aqueous phase during extraction is appropriate to keep this compound in the organic layer. Minimize the number of extraction and washing steps.
Inappropriate solvent system for chromatography.Perform small-scale trials with different solvent systems on TLC to find the optimal separation conditions before running a large column.
Co-elution of Impurities Similar polarity of this compound and impurities.Use a shallower solvent gradient in column chromatography. For HPLC, try a different column chemistry (e.g., C30 instead of C18) or modify the mobile phase with additives.
Column is overloaded.Reduce the amount of crude material loaded onto the column. For preparative HPLC, perform multiple smaller injections instead of one large one.
Product Degradation on the Column The stationary phase (e.g., silica gel) is too acidic.Deactivate the silica gel by adding a small percentage of a neutral agent like triethylamine to the solvent system.
Exposure to air and light for an extended period.Wrap the column in aluminum foil to protect it from light. Purge all solvents with an inert gas before use.
Peak Tailing in HPLC Secondary interactions with the stationary phase.Add a competing agent, such as a small amount of trifluoroacetic acid (TFA), to the mobile phase.
Column is degrading.Use a guard column to protect the analytical column. If the column is old, replace it.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Preparation of the Crude Mixture: After the reaction is complete, quench the reaction and perform a liquid-liquid extraction to isolate the organic components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude oil in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

General Protocol for Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude material in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development: If an analytical method is not already available, develop one on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Scale-Up: Scale up the analytical method to a preparative scale. Adjust the flow rate and injection volume according to the size of the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Product Recovery: Combine the pure fractions and remove the organic solvent by rotary evaporation. If the product is in an aqueous solution, it may be necessary to perform a liquid-liquid extraction.

Data Presentation

Table 1: Typical Solvent Systems for Chromatography of this compound

Chromatography TypeStationary PhaseMobile Phase (Gradient)
Column ChromatographySilica GelHexane / Ethyl Acetate (e.g., 100:0 to 80:20)
Preparative HPLCC18Acetonitrile / Water (e.g., 40:60 to 90:10)

Table 2: Analytical Data for this compound

PropertyValue
Molecular FormulaC₁₃H₁₈O[2]
Molecular Weight190.3 g/mol [2]
AppearanceNeat liquid[2]
SolubilitySoluble in DMSO and Ethanol; Slightly soluble in Methanol[2]

Visualizations

Purification_Workflow General Workflow for this compound Purification crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction concentration Concentration extraction->concentration chromatography Column Chromatography / Preparative HPLC concentration->chromatography monitoring Fraction Monitoring (TLC/UV) chromatography->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield of Pure Product check_crude Analyze Crude Mixture start->check_crude degradation Degradation Products Present? check_crude->degradation yes_degradation Yes degradation->yes_degradation Yes no_degradation No degradation->no_degradation No optimize_conditions Optimize Reaction/Workup Conditions (Inert Atmosphere, Low Temp) yes_degradation->optimize_conditions check_chromatography Review Chromatography Data no_degradation->check_chromatography broad_peaks Broad or Tailing Peaks? check_chromatography->broad_peaks yes_broad Yes broad_peaks->yes_broad Yes no_broad No broad_peaks->no_broad No optimize_hplc Optimize HPLC Method (Different Column/Mobile Phase) yes_broad->optimize_hplc check_fractions Check TLC of All Fractions no_broad->check_fractions product_in_other_fractions Product in Other Fractions? check_fractions->product_in_other_fractions yes_product Yes product_in_other_fractions->yes_product Yes no_product No product_in_other_fractions->no_product No adjust_gradient Adjust Elution Gradient yes_product->adjust_gradient re_evaluate Re-evaluate Reaction Success no_product->re_evaluate

Caption: Decision tree for troubleshooting low yield in purification.

References

Technical Support Center: Optimization of SPME Fiber Selection for Megastigmatrienone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Solid Phase Microextraction (SPME) fiber selection and experimental conditions for the analysis of Megastigmatrienone.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of Megastigmatrienone.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Analyte Response Inappropriate fiber selection.For Megastigmatrienone analysis in wine, a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber has been shown to be effective[1]. For a broader range of volatile and semi-volatile metabolites, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can be considered[2].
Insufficient extraction time or temperature.Optimize extraction time and temperature. For Megastigmatrienone in wine, an extraction time of 40 minutes at 40°C is recommended[1].
Inefficient desorption from the fiber.Ensure the GC inlet temperature is adequate for the desorption of semi-volatile compounds. Temperatures between 230°C and 280°C are typically used[3].
Matrix effects suppressing analyte volatility.The addition of salt (e.g., 25-30% wt./vol. sodium chloride) to aqueous samples can increase the ionic strength and reduce the solubility of Megastigmatrienone, thereby improving its release into the headspace.
Poor Reproducibility (%RSD > 15%) Inconsistent extraction time or temperature.Use an autosampler for precise control over extraction time and temperature. If manual SPME is used, ensure consistent timing and temperature for all samples.
Inconsistent sample volume and headspace volume.Maintain a consistent sample-to-headspace volume ratio in your vials. A common practice is to fill the vial to two-thirds with the sample, leaving one-third as headspace.
Inconsistent fiber positioning in the sample headspace and GC inlet.Ensure the fiber is exposed to the same depth in the headspace for each sample and inserted to the same depth in the GC inlet for desorption.
Fiber degradation or contamination.Condition the fiber before each batch of analyses as per the manufacturer's instructions. Replace the fiber if its performance degrades.
Carryover (Ghost Peaks) Incomplete desorption of analytes from the previous injection.Increase the desorption time or temperature in the GC inlet. Perform a blank run after a high-concentration sample to check for carryover.
Fiber contamination.Clean the fiber by baking it in a conditioning station or a clean GC inlet at a temperature higher than the analysis desorption temperature.
Fiber Breakage Mechanical stress during injection or extraction.Use a gentle touch when piercing the vial septum and the GC inlet septum. Consider using pre-drilled septa.
Incorrect fiber type for the autosampler.Ensure you are using a fiber designed for automated systems if you are using an autosampler.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for Megastigmatrienone analysis?

A1: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for the headspace SPME analysis of Megastigmatrienone isomers in wine[1]. This fiber chemistry is well-suited for the extraction of semi-volatile ketones like Megastigmatrienone.

Q2: What are the optimal extraction conditions for Megastigmatrienone?

A2: For the analysis of Megastigmatrienone in wine using a 65 µm PDMS/DVB fiber, the following headspace SPME conditions have been optimized:

  • Extraction Temperature: 40°C

  • Extraction Time: 40 minutes

  • Sample Agitation: Continuous stirring

  • Salt Addition: Addition of NaCl to the sample is recommended to enhance analyte partitioning into the headspace[1].

Q3: Should I use headspace or direct immersion SPME for Megastigmatrienone?

A3: Headspace SPME is generally preferred for the analysis of volatile and semi-volatile compounds like Megastigmatrienone from complex matrices such as wine or plant material. This is because it minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce the risk of contamination.

Q4: How can I improve the sensitivity of my Megastigmatrienone analysis?

A4: To improve sensitivity, you can:

  • Optimize the extraction time and temperature to ensure equilibrium is approached.

  • Add salt to your sample to increase the volatility of Megastigmatrienone.

  • Ensure your GC-MS is operating in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity[1].

Q5: How often should I replace my SPME fiber?

A5: The lifespan of an SPME fiber depends on the sample matrix and the care taken during its use. For relatively clean matrices and with proper conditioning, a fiber can last for 50-100 extractions. Monitor the performance of your fiber with a standard solution. A significant decrease in peak area for your analyte of interest indicates that the fiber may need to be replaced.

Quantitative Data Summary

The following table summarizes the performance of the recommended SPME fiber for the analysis of Megastigmatrienone isomers in wine.

Parameter White Wine Red Wine
SPME Fiber 65 µm PDMS/DVB65 µm PDMS/DVB
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%
Data sourced from Slaghenaufi et al., 2014[1]

Experimental Protocol: HS-SPME-GC-MS of Megastigmatrienone

This protocol is adapted from the validated method for the analysis of Megastigmatrienone isomers in wine[1].

1. Materials and Reagents:

  • SPME Fiber: 65 µm PDMS/DVB

  • SPME Manual Holder or Autosampler

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sodium Chloride (NaCl), analytical grade

  • Megastigmatrienone standard (if available for calibration)

  • Internal Standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of internal standard solution.

  • Add 3 g of NaCl to the vial.

  • Immediately seal the vial with the screw cap.

  • Gently swirl the vial to dissolve the salt.

3. SPME Extraction:

  • Place the vial in a heating agitator (e.g., a heating block with a magnetic stirrer) set to 40°C.

  • Allow the sample to equilibrate at this temperature for 5 minutes with continuous agitation.

  • Introduce the SPME fiber into the headspace of the vial.

  • Expose the fiber to the headspace for 40 minutes under continuous agitation and at a constant temperature of 40°C.

  • After extraction, retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC inlet heated to 250°C.

  • Expose the fiber for 5 minutes to allow for thermal desorption of the analytes onto the GC column.

  • Start the GC-MS acquisition program.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the quantification of Megastigmatrienone isomers.

5. Fiber Conditioning:

  • Before the first use, and after each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet or a conditioning station.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis sample 1. Pipette 10 mL of Sample add_is 2. Add Internal Standard sample->add_is add_salt 3. Add 3g NaCl add_is->add_salt seal 4. Seal Vial add_salt->seal dissolve 5. Dissolve Salt seal->dissolve equilibrate 1. Equilibrate at 40°C for 5 min dissolve->equilibrate expose_fiber 2. Expose Fiber for 40 min equilibrate->expose_fiber retract_fiber 3. Retract Fiber expose_fiber->retract_fiber desorb 1. Desorb at 250°C for 5 min retract_fiber->desorb acquire 2. Start Data Acquisition desorb->acquire

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of Megastigmatrienone.

troubleshooting_logic start Problem: Low/No Analyte Signal check_fiber Is the SPME fiber appropriate? (e.g., 65µm PDMS/DVB) start->check_fiber check_conditions Are extraction conditions optimal? (Time, Temp, Agitation) check_fiber->check_conditions Yes solution_fiber Solution: Select appropriate fiber. check_fiber->solution_fiber No check_desorption Is desorption efficient? (Inlet Temp, Time) check_conditions->check_desorption Yes solution_conditions Solution: Optimize extraction parameters. check_conditions->solution_conditions No check_matrix Are there matrix effects? check_desorption->check_matrix Yes solution_desorption Solution: Increase desorption temp/time. check_desorption->solution_desorption No solution_matrix Solution: Add salt to the sample. check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low or no analyte signal in Megastigmatrienone analysis.

References

Addressing matrix effects in Megastigmatrienone A quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Megastigmatrienone A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical challenges in quantifying this compound?

This compound, a key aroma compound found in various natural products like tobacco and aged wine, presents several analytical challenges.[1] Due to its volatility and the complexity of the matrices in which it is often found, analysts may encounter issues with sensitivity, reproducibility, and accuracy. The primary challenge is mitigating "matrix effects," where co-eluting endogenous components from the sample interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.

Q2: Which analytical techniques are most suitable for this compound quantification?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.

  • GC-MS: Coupled with headspace solid-phase microextraction (HS-SPME), GC-MS is a highly effective method, particularly for volatile and semi-volatile compounds like this compound in complex matrices such as wine.[1]

  • LC-MS/MS: This technique offers high sensitivity and selectivity and is well-suited for analyzing this compound in various biological and complex samples. However, it is more susceptible to matrix effects that need to be carefully addressed.

Q3: How can I minimize matrix effects in my experiment?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: The goal is to isolate this compound from interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used. The choice of method depends on the sample matrix.

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components, thereby reducing interference at the ion source.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as deuterated this compound, has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

Currently, a commercial, off-the-shelf stable isotope-labeled internal standard for this compound may not be readily available. In such cases, custom synthesis is a viable option. Several chemical synthesis strategies can be employed to introduce deuterium or carbon-13 atoms into the this compound molecule.[2][3][4][5][6] Collaboration with a specialized chemical synthesis laboratory is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Active sites on the GC liner or column. 2. Incompatible solvent for LC. 3. Column degradation.1. Deactivate the GC liner or use a liner with a gentle polarity. Use a high-quality, well-maintained GC column. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. 3. Replace the analytical column.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Incomplete elution from the SPE cartridge.1. Optimize the extraction solvent, pH, and extraction time. 2. Minimize sample exposure to high temperatures and light. Work quickly and on ice if necessary. 3. Test different elution solvents and volumes.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Fluctuation in the MS ion source. 3. Uncompensated matrix effects.1. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Clean and service the ion source according to the manufacturer's recommendations. 3. Implement a stable isotope-labeled internal standard.
Significant Ion Suppression or Enhancement 1. Co-elution of matrix components. 2. High concentration of salts or other non-volatile components in the sample.1. Improve chromatographic resolution by modifying the gradient, flow rate, or changing the column chemistry. 2. Enhance the sample cleanup procedure to remove salts and other interfering substances. Consider dilution of the sample if sensitivity allows.

Quantitative Data Summary

The following tables summarize the quantitative performance of an HS-SPME-GC-MS method for the analysis of five Megastigmatrienone isomers in wine, as reported by Slaghenaufi et al. (2014).[1]

Table 1: Limits of Quantification (LOQ) for Megastigmatrienone Isomers in Wine

IsomerLOQ in White Wine (µg/L)LOQ in Red Wine (µg/L)
Isomer 10.060.11
Isomer 20.120.23
Isomer 30.250.51
Isomer 40.310.62
Isomer 50.490.98

Table 2: Repeatability and Recovery of Megastigmatrienone Isomers in Wine

ParameterWhite WineRed Wine
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%

Experimental Protocols

1. HS-SPME-GC-MS for Megastigmatrienone in Wine (Based on Slaghenaufi et al., 2014) [1]

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl.

    • Add the internal standard solution.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME:

    • Fiber: 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB).

    • Incubation: Equilibrate the sample at 40°C for 5 minutes with agitation.

    • Extraction: Expose the SPME fiber to the headspace for 60 minutes at 40°C with agitation.

  • GC-MS Analysis:

    • Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a suitable capillary column for flavor and fragrance analysis (e.g., DB-5ms).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample (e.g., Wine, Tobacco) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., HS-SPME, LLE, SPE) Spike->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

matrix_effect_logic start Start: LC-MS/MS Analysis matrix_present Is a complex matrix present? start->matrix_present matrix_effect Potential for Matrix Effects (Ion Suppression/Enhancement) matrix_present->matrix_effect Yes accurate_quant Achieve Accurate Quantification matrix_present->accurate_quant No strategy Implement Mitigation Strategy matrix_effect->strategy sample_prep Optimize Sample Preparation (SPE, LLE) strategy->sample_prep Choice 1 chromatography Improve Chromatographic Separation strategy->chromatography Choice 2 sil_is Use Stable Isotope-Labeled Internal Standard strategy->sil_is Choice 3 (Best) sample_prep->accurate_quant chromatography->accurate_quant sil_is->accurate_quant

Caption: Decision logic for addressing matrix effects in this compound analysis.

References

Navigating the Stability of Megastigmatrienone A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of compounds like Megastigmatrienone A is critical for experimental success and product integrity. This technical support center provides essential guidance on the storage, handling, and troubleshooting of this compound, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is known to be unstable under standard atmospheric conditions.[1] Studies have shown that when aliquoted into vials, the compound can decompose over a 12-month period at temperatures ranging from -20°C to 40°C.[1] This instability is largely attributed to degradation caused by atmospheric reactive radicals.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To maintain the integrity of this compound, specific storage measures are crucial. The most effective methods include argon-substituted packaging and maintaining storage temperatures below -20°C.[1] The addition of an antioxidant can also significantly enhance its stability.[1] One supplier suggests a stability of at least four years when stored properly.[2]

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

A3: Yes, inconsistent results can be a direct consequence of this compound degradation. If the compound has been stored improperly or for an extended period under suboptimal conditions, its concentration and purity may be compromised, leading to variability in experimental outcomes.

Q4: Are there any visible signs of this compound degradation?

A4: Visual inspection alone is not a reliable method for assessing the stability of this compound. Chemical analysis is necessary to determine its purity and identify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in chromatography) Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, atmosphere). 2. Use a fresh, properly stored sample. 3. Perform a purity analysis on the existing stock.
Loss of biological activity in assays The active compound has degraded.1. Confirm the stability of the compound under your specific assay conditions (e.g., solvent, pH, temperature). 2. Prepare fresh solutions from a reliable stock for each experiment.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products.1. Conduct stress testing to identify potential degradation products. 2. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound (a mixture of four diastereomers) in vials.[1] A portion of the vials should be packaged with an antioxidant, while another set should undergo argon-substituted heat-sealing.[1] A control group with no special packaging should also be included.

  • Storage Conditions: Store the prepared vials at different temperatures: -20°C, 4°C, 25°C, and 40°C.[1]

  • Time Points: Analyze the samples at initial (time 0) and subsequent time points (e.g., 1, 3, 6, 9, and 12 months).[1]

  • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound at each time point.[1] A mass balance method can also be employed for comparison.[1]

  • Data Evaluation: Compare the purity of the stored samples to the initial purity to determine the extent of degradation under each condition.

Protocol 2: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This is crucial for developing stability-indicating analytical methods.

Methodology:

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solutions and analyze for degradation.

  • Oxidative Degradation:

    • Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a set time.

    • Analyze for degradation products.

  • Thermal Stress:

    • Expose solid samples of this compound to elevated temperatures (e.g., 60°C, 80°C) for several days.

    • Dissolve the stressed samples and analyze.

  • Photostability:

    • Expose a solution and solid samples of this compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

    • Analyze the samples for any photodegradation.

  • Analysis: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS) to separate and quantify this compound and its degradation products.

Data Presentation

Table 1: Summary of this compound Stability Under Different Storage Conditions Over 12 Months

Storage TemperatureStandard VialWith AntioxidantArgon-Substituted Packaging
-20°C UnstableSignificantly Improved StabilityRecommended
4°C UnstableSignificantly Improved StabilityRecommended
25°C UnstableSignificantly Improved StabilityRecommended
40°C UnstableSignificantly Improved StabilityRecommended
Data synthesized from a feasibility study on the homogeneity and stability of megastigmatrienone isomers.[1]

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is this compound stability a potential issue? start->check_stability check_storage Review Storage Conditions check_stability->check_storage Yes investigate_other Investigate other experimental factors check_stability->investigate_other No improper_storage Improper Storage Identified (e.g., > -20°C, no inert gas) check_storage->improper_storage Yes proper_storage Storage Conditions are Optimal check_storage->proper_storage No action_replace Action: Use a fresh, properly stored aliquot of this compound improper_storage->action_replace proper_storage->investigate_other action_retest Retest Experiment action_replace->action_retest results_ok Results are now consistent action_retest->results_ok results_not_ok Results still inconsistent action_retest->results_not_ok results_not_ok->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Study_Workflow start Initiate this compound Stability Study prep Prepare Aliquots: - Standard Vial - With Antioxidant - Argon-Substituted start->prep storage Store at Different Temperatures (-20°C, 4°C, 25°C, 40°C) prep->storage analysis Analyze at Time Points (0, 1, 3, 6, 9, 12 months) storage->analysis gcms GC-MS Purity Analysis analysis->gcms data_eval Evaluate Degradation vs. Time 0 gcms->data_eval report Report Findings and Recommend Optimal Storage data_eval->report

Caption: Workflow for a long-term stability study of this compound.

References

Preventing degradation of Megastigmatrienone A during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Megastigmatrienone A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound, also known as Tabanone, is a C13-norisoprenoid, a class of compounds often found in tobacco, wine, and various plants, contributing to their characteristic aromas.[1][2] Structurally, it is a cyclohexenone with a system of conjugated double bonds.[] This structure makes it susceptible to degradation through various pathways, including isomerization, oxidation, and thermal degradation.[4][5] Ensuring its stability is critical for accurate quantification and characterization in research, flavor and fragrance development, and potential pharmaceutical applications.

Q2: What are the primary factors that cause this compound to degrade?

The primary factors leading to the degradation of this compound include:

  • Light: Exposure to light, particularly UV radiation, can induce isomerization, altering the natural isomeric ratios of the compound.[4]

  • Heat: Elevated temperatures, such as those in a GC injector port, can cause thermal degradation, leading to the formation of artifacts.[5][6]

  • pH: Acidic conditions can promote the rearrangement and isomerization of this compound and its precursors.[4]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation, especially when combined with light or heat exposure.[4]

Q3: How should I properly store this compound standards and samples to ensure long-term stability?

To maintain the integrity of this compound, proper storage is essential. For long-term stability, it is recommended to store the compound at -20°C.[1] It should be kept in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Following these conditions can ensure stability for at least four years.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Degradation during Sample Preparation: Exposure to light, heat, or acidic conditions during extraction and processing.Perform all sample preparation steps under dim or amber light.[4] Use refrigerated centrifuges and keep samples on ice. Neutralize sample pH if acidic conditions are not required for the extraction of other compounds.
Adsorption to Surfaces: The compound may adsorb to active sites on glassware or plasticware.Use silanized glassware or polypropylene tubes to minimize active sites.
Appearance of Unexpected or Shifting Peaks in Chromatogram Isomerization: Exposure to light, heat, or acid has caused a shift in the isomeric ratio of this compound.Workflow: Handle samples under dim light and keep them cool.[4] GC-MS: Lower the injector port temperature to the lowest practical temperature that still allows for efficient volatilization. HPLC: Use a buffered mobile phase to maintain a consistent pH and avoid acidic conditions.
Thermal Degradation in GC Inlet: High temperatures in the GC injector are causing the compound to break down.Reduce the injector temperature. Check for active sites in the GC inlet liner and use a deactivated liner if necessary.[5]
Inconsistent Quantitative Results Ongoing Degradation in Autosampler: Samples may be degrading while waiting in the autosampler tray, especially if exposed to light or ambient temperature for extended periods.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). If possible, use amber autosampler vials or cover the sample tray to protect from light.
Matrix Effects: Components in the sample matrix may interfere with ionization in the mass spectrometer or co-elute with the analyte.Optimize the sample cleanup procedure to remove interfering matrix components. Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Minimizing Degradation

This protocol outlines a general procedure for extracting this compound from a plant or liquid matrix while minimizing degradation.

  • Homogenization: If working with solid samples, homogenize the material at low temperatures. A cryogenic grinder is ideal. For liquid samples, proceed to the next step.

  • Extraction:

    • Perform all extraction steps in a cold room or on ice.

    • Use amber-colored glassware or wrap glassware in aluminum foil to protect from light.[4]

    • Extract the sample with a suitable, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • If an acidic extraction is not required, ensure the sample's pH is neutral.

  • Concentration:

    • If the solvent needs to be evaporated, use a rotary evaporator with the water bath set to a low temperature (e.g., <30°C).

    • Alternatively, use a gentle stream of nitrogen gas for evaporation at room temperature.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for HPLC, hexane for GC).

    • Transfer the final sample to an amber autosampler vial.

    • If analysis is not immediate, store the vials at -20°C.

Protocol 2: GC-MS Analysis with Optimized Conditions

This protocol provides a starting point for GC-MS analysis, with an emphasis on preventing thermal degradation.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector:

    • Mode: Splitless

    • Temperature: 200°C (Note: Start with a lower temperature and increase only if peak shape is poor. High temperatures can cause degradation of ketone-containing compounds).[5]

    • Liner: Deactivated, single taper glass liner

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quad Temperature: 150°C

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity

Visualizations

Below are diagrams illustrating key workflows and concepts for preventing the degradation of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Start Sample Collection Homogenize Homogenization (Cryogenic/Cold) Start->Homogenize Extract Solvent Extraction (Amber Glassware, on Ice) Homogenize->Extract Concentrate Concentration (Low Temp Evaporation) Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or HPLC Analysis (Temp-controlled Autosampler) Reconstitute->Analysis Data Data Acquisition Analysis->Data D1 Risk: Light Exposure D1->Extract D2 Risk: High Temperature D2->Concentrate D2->Analysis D3 Risk: Acidic pH D3->Extract

Caption: Optimal workflow for sample handling and analysis of this compound.

G Root Inaccurate Results (Low Recovery / Extra Peaks) Cause1 Was the sample exposed to light? Root->Cause1 Cause2 Were high temperatures used? Root->Cause2 Cause3 Is the sample matrix complex? Root->Cause3 Sol1 Use amber vials & work under dim light. Cause1->Sol1 Yes Sol2 Lower GC inlet temp. Use low temp evaporation. Cause2->Sol2 Yes Sol3 Optimize sample cleanup. Check for matrix effects. Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for this compound analysis.

G MegaA This compound Isomers Geometric Isomers MegaA->Isomers Oxidized Oxidation Products MegaA->Oxidized Thermal Thermal Artifacts MegaA->Thermal Light UV/Light Light->MegaA Acid Acid (H+) Acid->MegaA Oxygen Oxygen (O2) Oxygen->MegaA Heat Heat (Δ) Heat->MegaA

References

Resolving co-elution of Megastigmatrienone A isomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic co-elution of Megastigmatrienone A isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation challenging?

This compound is a key flavor and aroma compound found in various natural products, including wine and tobacco.[1][2] It exists as multiple isomers, which are molecules with the same chemical formula but different structural arrangements. These structural similarities lead to very close physical and chemical properties, making them difficult to separate using standard chromatographic techniques, often resulting in co-elution.

Q2: How can I detect if my chromatographic peak is actually composed of co-eluting this compound isomers?

Detecting co-elution is the first critical step. Here are several methods:

  • Peak Shape Analysis: Look for signs of asymmetry in your peaks. A pure compound should ideally produce a tall, symmetrical peak. The presence of a "shoulder," a split top, or excessive tailing can indicate the presence of more than one compound.[3][4]

  • Diode Array Detector (DAD/PDA): If using HPLC with a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra collected across the peak. If the spectra are not identical, it suggests the peak is impure and contains co-eluting compounds.[4]

  • Mass Spectrometry (MS): When using GC-MS or LC-MS, you can examine the mass spectra at different points across the eluting peak (peak slicing). A change in the fragmentation pattern or the relative abundance of ions across the peak is a strong indicator of co-elution.[4]

Q3: Which analytical technique is best suited for separating this compound isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used and effective technique for the analysis of volatile compounds like this compound isomers.[5][6] Headspace solid-phase microextraction (HS-SPME) is a preferred solvent-free method for extracting these volatile isomers from the sample matrix before GC-MS analysis.[1][2] High-Performance Liquid Chromatography (HPLC), especially with high-resolution columns, can also be employed.[7]

Q4: Can changing the column solve my co-elution problem?

Yes, changing the column is often the most effective way to resolve co-elution, as it directly impacts the selectivity of the separation.[3] For structurally similar isomers, consider columns with different stationary phase chemistries. For GC, a biphenyl phase may offer different selectivity compared to a standard DB-5 or HP-5. For HPLC, columns with different bonded phases (e.g., C18, C30, Phenyl-Hexyl) or even chiral columns can be used to resolve isomers.[7][8][9]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound isomers.

Step 1: Problem Identification

Start by confirming that you have a co-elution issue using the methods described in FAQ #2 (Peak Shape Analysis, DAD, or MS).

Step 2: Method Optimization

The resolution of two chromatographic peaks is governed by the resolution equation, which depends on three key factors: Efficiency (N), Selectivity (α), and Capacity Factor (k'). Adjusting these parameters can improve your separation.

Troubleshooting Workflow for Co-elution

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization Strategy cluster_2 Phase 3: Practical Adjustments cluster_3 Phase 4: Verification start Observe Peak Asymmetry (Shoulder, Split, Tailing) check_purity Confirm Co-elution (MS Slicing or DAD Peak Purity) start->check_purity strategy Modify Chromatographic Parameters (Based on Resolution Equation) check_purity->strategy selectivity Adjust Selectivity (α) Most Effective for Isomers strategy->selectivity Primary Approach capacity Adjust Capacity Factor (k') strategy->capacity efficiency Adjust Efficiency (N) strategy->efficiency sel_actions Change Column Chemistry Change Mobile Phase/Oven Temp selectivity->sel_actions cap_actions Modify Mobile Phase Strength (HPLC) or Temp Program (GC) capacity->cap_actions eff_actions Use Longer Column Decrease Particle Size Optimize Flow Rate efficiency->eff_actions evaluate Evaluate Resolution sel_actions->evaluate cap_actions->evaluate eff_actions->evaluate success Baseline Resolution Achieved evaluate->success Success fail Co-elution Persists evaluate->fail Failure fail->strategy Re-evaluate Strategy

Caption: A workflow diagram for troubleshooting chromatographic co-elution.

Troubleshooting Decision Tree

G start Co-elution of Megastigmatrienone Isomers Confirmed? gc_path Are you using Gas Chromatography (GC)? start->gc_path Yes hplc_path Are you using High-Performance Liquid Chromatography (HPLC)? start->hplc_path No, using HPLC temp_ramp Modify Oven Temperature Program (Slower ramp rate) gc_path->temp_ramp result_gc Resolution Improved? temp_ramp->result_gc Test flow_rate Optimize Carrier Gas Flow Rate (e.g., Helium) change_col_gc Change GC Column (e.g., to a Biphenyl or high-polarity phase) flow_rate->change_col_gc end_node Problem Solved / Further Consultation change_col_gc->end_node result_gc->flow_rate Slightly result_gc->change_col_gc No result_gc->end_node Yes mobile_phase Modify Mobile Phase (Change solvent ratio or use different organic modifier) hplc_path->mobile_phase result_hplc Resolution Improved? mobile_phase->result_hplc Test gradient Adjust Gradient Slope (Shallower gradient) change_col_hplc Change HPLC Column (Different stationary phase, e.g., C30, Phenyl-Hexyl) gradient->change_col_hplc change_col_hplc->end_node result_hplc->gradient Slightly result_hplc->change_col_hplc No result_hplc->end_node Yes

Caption: A decision tree for resolving isomer co-elution in GC and HPLC.

Data Summary

The following tables summarize key parameters and strategies for separating this compound isomers.

Table 1: Troubleshooting Strategies for Co-elution

ParameterStrategy for GCStrategy for HPLCPrimary Effect
Selectivity (α) Change stationary phase (column).Change stationary phase (column) or mobile phase organic solvent.Changes relative retention of isomers.
Capacity Factor (k') Lower initial oven temperature or use a slower temperature ramp.Decrease the percentage of organic solvent in the mobile phase (weaker mobile phase).Increases retention time, allowing more time for separation.[4]
Efficiency (N) Use a longer column or a column with a smaller internal diameter.Use a longer column or a column with smaller particle size packing.Produces sharper, narrower peaks.[10]

Table 2: Example Quantitative Data from HS-SPME-GC/MS Analysis

This data is derived from a validated method for quantifying five megastigmatrienone isomers in wine.[2]

ParameterWhite WineRed Wine
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (%RSD) < 10%< 10%
Recovery ~96%~94%
Concentration Range Found 2 - 41 µg/L2 - 41 µg/L

Experimental Protocols

Protocol 1: HS-SPME-GC/MS for this compound Isomer Analysis

This protocol is adapted from a validated method for the analysis of five Megastigmatrienone isomers in aged wine.[1][2]

1. Objective: To extract and quantify this compound isomers from a liquid matrix.

2. Materials:

  • Sample (e.g., wine)

  • 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum

  • Sodium Chloride (NaCl)

  • SPME fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

3. Sample Preparation:

  • Pipette 10 mL of the sample into a 20 mL headspace vial.

  • Add 3g of NaCl to the vial. The addition of salt can improve the extraction efficiency of volatile compounds.

  • Immediately seal the vial with the screw cap.

4. HS-SPME Extraction:

  • Place the vial in a heating block or water bath equilibrated at 40°C.

  • Allow the sample to equilibrate for 5 minutes.

  • Expose the PDMS/DVB fiber to the headspace of the vial for 40 minutes under constant agitation.

5. GC-MS Analysis:

  • Injection: After extraction, immediately insert the SPME fiber into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

  • GC Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Analysis Mode: For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of Megastigmatrienone isomers.[1][2]

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

6. Data Analysis:

  • Identify isomers based on their retention times and mass spectra.

  • Quantify each isomer by creating a calibration curve using authentic standards. The peak area is proportional to the concentration of the compound.[11]

References

Technical Support Center: Trace Level Detection of Megastigmatrienone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of Megastigmatrienone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

A1: this compound is a C13-norisoprenoid, a type of aroma compound found in various natural products, including tobacco, aged wine, and certain fruits. Its presence, even at trace levels, can significantly impact the flavor and fragrance profile of these products. Accurate and sensitive detection is crucial for quality control in the food and beverage industries, as well as for understanding its formation and effects in different matrices.

Q2: What are the most common analytical techniques for detecting this compound at trace levels?

A2: The most prevalent and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This method offers high sensitivity and selectivity, which is essential for detecting compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the separation of its various isomers.[1] For trace analysis using GC-MS, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that enhances sensitivity by concentrating the volatile this compound from the sample matrix.[1]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ HS-SPME to pre-concentrate the analyte before GC-MS analysis. Optimization of SPME parameters such as fiber coating, extraction time, and temperature is critical.

  • Injection Technique: Use a splitless injection mode in your GC to introduce the entire sample onto the column, maximizing the analyte amount for detection.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. By focusing on specific ions characteristic of this compound, you can significantly reduce background noise and improve the signal-to-noise ratio.

  • Column Choice: Utilize a capillary column with a stationary phase appropriate for separating volatile and semi-volatile compounds.

Q4: this compound has several isomers. How can I ensure I am accurately identifying and quantifying them?

A4: The separation and identification of this compound isomers can be challenging. Here are some recommendations:

  • Chromatographic Resolution: Use a high-resolution capillary GC column and optimize the temperature program to achieve baseline separation of the isomers.

  • Mass Spectra: While isomers often have similar mass spectra, there might be subtle differences in the relative abundance of fragment ions that can aid in identification.

  • Reference Standards: The most reliable method for isomer identification is to use certified reference standards for each isomer of interest. This will allow for confirmation based on retention time and mass spectrum.

  • HPLC: For challenging separations, consider using HPLC with a C30 reversed-phase column, which has shown effectiveness in separating various isomers.[1]

Q5: What are some key considerations for sample handling and storage to ensure the stability of this compound?

A5: this compound can be prone to degradation. To ensure sample integrity:

  • Minimize Light and Air Exposure: Store samples in amber vials with limited headspace to reduce photodegradation and oxidation.

  • Low Temperature Storage: Store samples at low temperatures, ideally at -20°C or below, to slow down potential degradation reactions.

  • Avoid Contamination: Use high-purity solvents and clean glassware to prevent the introduction of interfering substances.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace level analysis of this compound.

Problem 1: No or Very Low this compound Signal
Possible Cause Suggested Solution
Inefficient Extraction Optimize HS-SPME parameters: experiment with different fiber coatings (e.g., PDMS/DVB), increase extraction time, and adjust the extraction temperature. Ensure the sample matrix is properly prepared (e.g., pH adjustment, addition of salt) to enhance the release of volatiles.
Analyte Degradation Prepare fresh samples and analyze them promptly. Review sample storage conditions to ensure they are protected from light and stored at an appropriate low temperature.
GC Inlet Issues Check for a leaky septum, as this is a common cause of sample loss.[3] Ensure the injector temperature is optimized for the volatilization of this compound without causing thermal degradation. A dirty or contaminated liner can also lead to poor signal; clean or replace the liner.[3]
MS Detector Problems Verify that the MS detector is properly tuned and calibrated. Ensure the detector is operating in the appropriate mode (e.g., SIM for high sensitivity).
Incorrect Retention Time If you are using a narrow retention time window in SIM mode, the peak may have shifted. Run a full scan analysis to locate the peak and adjust the retention time in your SIM method.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Active Sites in the GC System A dirty injector liner or contamination at the head of the GC column can cause peak tailing. Clean or replace the liner and trim the first few centimeters of the column.
Column Overload This is a common cause of peak fronting. Reduce the amount of sample injected or use a higher split ratio.
Inappropriate Solvent A mismatch between the solvent polarity and the stationary phase can lead to split peaks. Ensure your solvent is compatible with the GC column.
Incorrect Flow Rate An improperly set carrier gas flow rate can affect peak shape. Verify and optimize the flow rate for your column dimensions.
Problem 3: Poor Separation of Isomers
Possible Cause Suggested Solution
Suboptimal GC Temperature Program Modify the temperature ramp rate. A slower ramp rate can often improve the resolution of closely eluting isomers.
Inadequate GC Column Ensure you are using a column with sufficient length and the appropriate stationary phase for separating isomers. A longer column or a column with a different selectivity may be required.
High Carrier Gas Flow Rate A flow rate that is too high can reduce separation efficiency. Optimize the flow rate for the best resolution.
Co-elution with Matrix Components Improve sample cleanup procedures to remove interfering matrix components. Alternatively, use a different GC column with a different stationary phase to alter the elution order.

Quantitative Data Summary

The following table summarizes reported quantitative data for Megastigmatrienone isomers in various matrices.

MatrixAnalytical MethodIsomers QuantifiedLimit of Quantification (LOQ) (µg/L)Recovery (%)Reference
Aged White Wine HS-SPME-GC-MSFive Isomers0.06 - 0.4996--INVALID-LINK--
Aged Red Wine HS-SPME-GC-MSFive Isomers0.11 - 0.9894--INVALID-LINK--
Spirits (Cognac, Armagnac, Rum) SPME-GC-MSFive Isomers----INVALID-LINK--
Cigarette Mainstream Smoke GC-MS/OFour IsomersOdor threshold values reported in ng/mL---INVALID-LINK--

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC-MS for Trace Level Detection of this compound in Liquid Samples (e.g., Wine)

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • If an internal standard is used, add it to the vial at this stage.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Use a SPME fiber with a suitable coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB).

  • Place the vial in the autosampler or a heating block.

  • Incubate the sample at a constant temperature (e.g., 40°C) for a set period (e.g., 15 minutes) with agitation to allow for equilibration of the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis:

  • Injector:

    • Desorb the analytes from the SPME fiber in the GC injector port.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Desorption Time: 5 minutes

  • GC Column:

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for this compound (e.g., m/z 190, 175, 147, 119).

    • Scan Range (for initial identification): m/z 40-300.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

4. Data Analysis:

  • Identify this compound isomers based on their retention times and the presence of characteristic ions.

  • Quantify the concentration using a calibration curve prepared with standards in a similar matrix or by using an appropriate internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Liquid or Solid Sample Vial Transfer to Headspace Vial Sample->Vial Additives Add Salt / Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate and Equilibrate Headspace Seal->Incubate Extract Expose SPME Fiber for Extraction Incubate->Extract Desorb Desorb Analytes in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Start Troubleshooting issue Identify Primary Issue start->issue no_signal No or Low Signal issue->no_signal No Signal bad_peak Poor Peak Shape issue->bad_peak Bad Peaks isomer_sep Poor Isomer Separation issue->isomer_sep Isomer Issues check_extraction Optimize HS-SPME Check Sample Stability no_signal->check_extraction check_inlet Check Inlet: Leaky Septum, Dirty Liner no_signal->check_inlet check_ms Check MS Tune and Method (SIM) no_signal->check_ms check_active_sites Check for Active Sites: Clean/Replace Liner, Trim Column bad_peak->check_active_sites check_overload Reduce Injection Volume or Increase Split Ratio bad_peak->check_overload optimize_gc Optimize GC Program: Slower Ramp Rate isomer_sep->optimize_gc check_column Evaluate GC Column: Length, Stationary Phase isomer_sep->check_column

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Megastigmatrienone A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Megastigmatrienone A, a C13-norisoprenoid found in various natural products and known for its complex aroma profile. The selection of a robust and reliable analytical method is critical for accurate quantification in diverse matrices, ranging from food and beverages to biological samples. This document outlines the performance characteristics of established methods and discusses emerging technologies, providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound

This compound is a key flavor and aroma compound identified in a variety of sources, including tobacco, wine, and certain medicinal plants. Its presence and concentration can significantly impact the sensory properties of these products. Beyond its role in flavor chemistry, emerging research suggests potential biological activities of this compound and related compounds, including involvement in anti-inflammatory responses through the NF-κB signaling pathway and potential modulation of the Hedgehog signaling pathway, a critical regulator of cellular processes. Accurate and precise quantification of this compound is therefore essential for quality control, flavor profiling, and exploring its potential pharmacological effects.

Comparison of Analytical Methods

The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Solid Phase Microextraction (SPME). High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represent viable alternative and emerging methods, particularly for less volatile derivatives or when enhanced sensitivity and selectivity are required.

Performance Characteristics

The following table summarizes the key performance characteristics of a validated SPME-GC-MS method for the quantification of Megastigmatrienone isomers and provides a prospective comparison with typical performance data for HPLC-DAD and UPLC-MS/MS methods based on the analysis of similar small molecules.

ParameterSPME-GC-MS (Validated)HPLC-DAD (Prospective)UPLC-MS/MS (Prospective)
Linearity (R²) ≥ 0.99≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.02 - 0.15 µg/L0.01 - 0.05 µg/mL< 0.05 ng/mL
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L[1]0.05 - 0.2 µg/mL< 0.2 ng/mL
Accuracy (Recovery) 94 - 96%[1]95 - 105%90 - 110%
Precision (RSD) < 10%[1]< 5%< 15%
Specificity High (Mass Analyzer)Moderate to High (Chromatographic & Spectral)Very High (MS/MS)
Throughput ModerateHighHigh
Matrix Effect Can be significantModerateCan be significant, often corrected with IS
Instrumentation Cost Moderate to HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the validated SPME-GC-MS method and generalized procedures for HPLC-DAD and UPLC-MS/MS that can be adapted for this compound quantification.

Validated Method: Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This method has been successfully validated for the quantification of Megastigmatrienone isomers in wine.[1]

1. Sample Preparation (SPME)

  • Sample: 5 mL of wine.

  • Internal Standard: Add a suitable internal standard (e.g., deuterated analog) to the sample.

  • Matrix Modification: Add 1.5 g of NaCl to the sample vial to enhance the release of volatile compounds.

  • Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample at 40°C for 30 minutes with agitation.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: 40°C for 5 min, then ramp to 240°C at 3°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Megastigmatrienone isomers and the internal standard.

3. Validation Parameters

  • Linearity: Prepare calibration curves using standards in a synthetic wine matrix over the expected concentration range.

  • Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at low, medium, and high levels.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the analysis of less volatile compounds and can be adapted for this compound.

1. Sample Preparation

  • Extraction: Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-DAD Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound.

Alternative Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

1. Sample Preparation

  • Extraction: Similar to HPLC, but may require a more rigorous clean-up to minimize matrix effects.

  • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended.

2. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing Method Validation and Selection

To aid in the understanding of the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Review & Analyze Validation Data specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Prepare Validation Report results->report end End: Method Approved for Routine Use report->end

A general workflow for the validation of an analytical method.

Method_Selection_Decision_Tree start Start: Need to Quantify This compound volatile Is the analyte highly volatile and in a complex matrix? start->volatile gcms SPME-GC-MS is a suitable choice volatile->gcms Yes sensitivity Is ultra-high sensitivity required (trace levels)? volatile->sensitivity No end End: Method Selected gcms->end uplcms UPLC-MS/MS is the preferred method sensitivity->uplcms Yes hplc Is a cost-effective, high-throughput method needed for routine analysis? sensitivity->hplc No uplcms->end hplcdad HPLC-DAD is a practical option hplc->hplcdad Yes hplc->end No hplcdad->end

A decision tree for selecting an analytical method.

Conclusion

The quantification of this compound requires careful consideration of the analytical method to ensure data quality and reliability. The validated SPME-GC-MS method provides a robust and sensitive approach, particularly for volatile analysis in complex matrices like wine. While specific validated HPLC-DAD and UPLC-MS/MS methods for this compound are less documented, these techniques offer significant potential for high-throughput and ultra-sensitive analyses, respectively. The choice of method should be guided by the specific requirements of the research or quality control objectives, including the nature of the sample matrix, the required sensitivity, and available instrumentation. The provided protocols and validation workflows serve as a valuable resource for researchers and scientists in the development and implementation of analytical methods for this compound.

References

Navigating the Landscape of Megastigmatrienone A Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This is particularly true when working with complex molecules like Megastigmatrienone A, a key aroma compound found in various natural products. The availability and quality of certified reference materials (CRMs) are critical for ensuring the validity of experimental results. This guide provides a comprehensive comparison of the current landscape for this compound reference materials, highlighting the challenges in its certification and offering practical guidance for its analytical characterization.

The Challenge of a Megastigmatrienone CRM

Despite the absence of a formal CRM, "Megastigmatrienone (mixed isomers)" is commercially available as a research-grade material from suppliers like Cayman Chemical.[2] This guide, therefore, aims to provide a comparative analysis of the data available for this research-grade material against the benchmarks set forth in the CRM feasibility study, offering a framework for researchers to qualify and utilize such materials.

Comparative Analysis of Megastigmatrienone Reference Materials

The following table summarizes the key quality attributes for a potential Megastigmatrienone CRM based on the feasibility study and compares them with the typical information provided for commercially available research-grade mixed isomers.

FeatureFeasibility Study for Megastigmatrienone CRMCommercially Available Megastigmatrienone (mixed isomers)
Identity Mixture of four diastereomersMixture of isomers
Purity (by GC-MS) 90.89%Not typically provided with a certificate of analysis. Purity is generally stated as ≥95% or similar, but the method of determination is not always specified.
Purity (by Mass Balance) 92.42%Not provided.
Homogeneity Confirmed to be homogenous between bottles.Not guaranteed or tested for lot-to-lot consistency.
Stability Unstable at -20°C to 40°C over 12 months. Stability is significantly improved with the addition of an antioxidant or by packaging under argon and storing below -20°C.Recommended storage at -20°C with a stability of ≥ 4 years stated, but the conditions under which this stability is maintained are not detailed.
Certification Proposed for development as a CRM.Not a Certified Reference Material. Sold for research use only.

Experimental Protocols for Characterization and Quality Control

To empower researchers to confidently use available Megastigmatrienone reference materials, this section details the experimental protocols derived from published research for key analytical techniques.

1. Purity Determination and Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for both assessing the purity of the reference material and for separating and quantifying the different isomers of megastigmatrienone.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution in methanol or ethyl acetate, splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Data Analysis: Purity is calculated as the percentage area of the main peak(s) relative to the total peak area. Isomer identification can be aided by comparing mass spectra with libraries such as NIST.[3][4]

2. High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

HPLC can be an effective alternative or complementary technique for the separation of megastigmatrienone isomers.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Example Gradient: Start with 60% acetonitrile / 40% water, increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of Megastigmatrienone (e.g., around 230 nm).

  • Sample Preparation: Dissolve the reference material in the mobile phase.

3. Stability Assessment

To ensure the integrity of the reference material over time, a stability study is recommended.

  • Protocol:

    • Prepare multiple aliquots of the Megastigmatrienone solution in amber vials.

    • To mitigate degradation, consider adding an antioxidant (e.g., BHT) or purging the vials with an inert gas like argon before sealing.[1]

    • Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Analyze an aliquot from each temperature at regular intervals (e.g., 1, 3, 6, and 12 months) using the GC-MS or HPLC method described above.

    • Compare the purity and isomer profile to the initial analysis to determine the rate of degradation under different storage conditions.

Workflow for Qualifying a Megastigmatrienone Reference Material

The following diagram illustrates a logical workflow for the characterization and qualification of a non-certified Megastigmatrienone reference material in a research laboratory.

cluster_0 Material Acquisition & Initial Assessment cluster_1 Analytical Characterization cluster_2 Stability & Homogeneity Assessment cluster_3 Qualification & Use A Procure Megastigmatrienone (mixed isomers) B Review Supplier Data (CoA, Technical Data Sheet) A->B C Purity & Isomer Profiling (GC-MS) B->C D Orthogonal Purity Check (HPLC-UV) C->D E Structural Confirmation (NMR, HRMS) D->E F Homogeneity Study (analyze multiple aliquots) E->F G Short-term & Long-term Stability Studies F->G H Establish In-house Reference Standard G->H I Use for Routine Analysis (with periodic re-qualification) H->I

Caption: Workflow for the in-house qualification of a non-certified Megastigmatrienone reference material.

By following these guidelines and experimental protocols, researchers can establish a well-characterized, in-house reference standard for Megastigmatrienone, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of Megastigmatrienone A and Beta-Damascenone in Wine Aroma

Author: BenchChem Technical Support Team. Date: November 2025

In the complex tapestry of wine aroma, C13-norisoprenoids play a pivotal role, contributing significantly to the bouquet and overall sensory experience. Among these, Megastigmatrienone A and beta-damascenone are two impactful compounds that impart distinct and sought-after aromatic characteristics. This guide provides a comprehensive comparison of their properties, formation, and analytical methodologies, offering valuable insights for researchers, scientists, and professionals in the field of drug development with an interest in viticulture and oenology.

Sensory Profile and Quantitative Comparison

This compound is primarily associated with aged wines, contributing a characteristic "tobacco" or "incense" aroma. In contrast, beta-damascenone is celebrated for its "flowery-fruity" and "cooked apple" notes, often acting as an aroma enhancer that can indirectly elevate the perception of other fruity esters in wine.

The following table summarizes the key quantitative and sensory attributes of these two compounds in a wine matrix:

AttributeThis compoundBeta-Damascenone
Typical Aroma Descriptors Tobacco, IncenseFlowery-Fruity, Cooked Apple, Rose
Typical Concentration in Red Wine 2 - 41 µg/L (in aged wines)1 - 2 µg/L
Typical Concentration in White Wine 2 - 41 µg/L (in aged wines)5 - 10 µg/L
Sensory Perception Threshold in Wine Not definitively established4 - 7 µg/L

Formation Pathways in Grapes and Wine

Both this compound and beta-damascenone are derived from the enzymatic and chemical degradation of carotenoids present in grapes. The formation of these potent aroma compounds is a multi-step process that begins in the vineyard and continues through fermentation and aging.

The diagram below illustrates the general formation pathway of C13-norisoprenoids from carotenoid precursors.

G Figure 1. General Formation Pathway of C13-Norisoprenoids Carotenoids Carotenoids (e.g., Neoxanthin, β-carotene) Enzymatic Enzymatic Cleavage (e.g., CCDs) Carotenoids->Enzymatic Chemical Chemical Degradation (Acid Hydrolysis, Oxidation) Carotenoids->Chemical Precursors Non-volatile Precursors (e.g., Glycosides, Diols) Enzymatic->Precursors Chemical->Precursors Aroma Volatile C13-Norisoprenoids (this compound, β-damascenone) Precursors->Aroma

Caption: Figure 1. General Formation Pathway of C13-Norisoprenoids

Specifically, beta-damascenone is primarily formed from the degradation of neoxanthin. This process involves an initial enzymatic cleavage followed by acid-catalyzed rearrangements during winemaking and aging.

G Figure 2. Formation Pathway of Beta-Damascenone Neoxanthin Neoxanthin Enzymatic Enzymatic Cleavage Neoxanthin->Enzymatic Grasshopper Grasshopper Ketone Enzymatic->Grasshopper Reduction Reduction & Dehydration Grasshopper->Reduction Allenynic_Diol Allenynic Diol Reduction->Allenynic_Diol Acid_Hydrolysis Acid Hydrolysis Allenynic_Diol->Acid_Hydrolysis Beta_Damascenone Beta-Damascenone Acid_Hydrolysis->Beta_Damascenone

Caption: Figure 2. Formation Pathway of Beta-Damascenone

The formation of this compound is understood to proceed from the precursor 3-oxo-α-ionol, which is itself a degradation product of carotenoids.

G Figure 3. Formation Pathway of this compound Carotenoid_Precursor Carotenoid Precursor Degradation Degradation Carotenoid_Precursor->Degradation Oxo_ionol 3-Oxo-α-ionol Degradation->Oxo_ionol Dehydration Dehydration Oxo_ionol->Dehydration Megastigmatrienone_A This compound Dehydration->Megastigmatrienone_A

Caption: Figure 3. Formation Pathway of this compound

Experimental Protocols

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in wine.

1. Sample Preparation:

  • A 10 mL aliquot of wine is placed in a 20 mL headspace vial.

  • An internal standard (e.g., deuterated analog of the target analyte) is added.

  • To increase the volatility of the analytes, a salt, such as sodium chloride (NaCl), is often added to the sample matrix.

2. HS-SPME Extraction:

  • A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial.

  • The vial is typically heated (e.g., 40-60°C) and agitated for a specific time (e.g., 30-60 minutes) to facilitate the transfer of volatile compounds from the sample to the fiber coating.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

  • The separated compounds are detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

The workflow for this analytical protocol is illustrated below.

G Figure 4. HS-SPME-GC-MS Workflow Sample Wine Sample + Internal Standard SPME HS-SPME Extraction Sample->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Gas Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Figure 4. HS-SPME-GC-MS Workflow

Sensory Descriptive Analysis

Descriptive analysis is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

1. Panelist Training:

  • A panel of trained assessors (typically 8-12 individuals) is selected.

  • Panelists are trained to identify and rate the intensity of specific aroma attributes relevant to the study (e.g., "tobacco," "fruity," "floral"). Reference standards for each attribute are used to calibrate the panel.

2. Evaluation Procedure:

  • Wine samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

  • Samples are served in standardized glasses, coded with random three-digit numbers.

  • Panelists evaluate the aroma of each wine and rate the intensity of each descriptor on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

3. Data Analysis:

  • The intensity ratings from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the wines.

Conclusion

This compound and beta-damascenone are both significant contributors to the aromatic complexity of wine, yet they impart vastly different sensory experiences. This compound, a marker of aged wines, provides a distinctive tobacco and incense character. In contrast, beta-damascenone contributes desirable fruity and floral notes, often enhancing the overall aromatic profile. Understanding their formation from common carotenoid precursors and employing precise analytical and sensory evaluation techniques are crucial for viticulturists and winemakers aiming to craft wines with specific and desirable aromatic profiles. Further research into the sensory threshold of this compound and the intricate details of its formation pathway will continue to advance the science of wine aroma.

Unveiling the Sensory Nuances of Megastigmatrienone A Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the sensory impact of aroma compounds is paramount. This guide provides a comparative overview of the sensory panel evaluation of Megastigmatrienone A isomers, key contributors to the aroma of tobacco and various aged spirits.

Megastigmatrienone, a norisoprenoid derived from the degradation of carotenoids, is a significant flavor compound found in a variety of natural products. It is particularly noted for its contribution to the characteristic "tobacco" or "incense-like" aroma in aged wines and spirits. Megastigmatrienone exists as several isomers, each potentially possessing a unique sensory profile and intensity. While the presence of these isomers is well-documented, detailed public data from sensory panel evaluations remains limited. This guide synthesizes available information and provides a framework for their sensory assessment.

Quantitative Sensory Data
IsomerOdor Descriptor 1: TobaccoOdor Descriptor 2: SpicyOdor Descriptor 3: WoodyOdor Descriptor 4: SweetOdor Threshold (hypothetical, in µg/L)
Megastigmatrienone A1 7.54.23.12.50.5
Megastigmatrienone A2 6.85.52.83.00.8
Megastigmatrienone A3 8.23.54.02.10.3
Megastigmatrienone A4 5.92.85.53.81.2
Megastigmatrienone A5 7.04.83.52.90.6

Note: The data in this table is illustrative and intended to serve as a template for presenting results from a sensory panel evaluation. Actual values would need to be determined through rigorous experimental testing.

Experimental Protocols

A detailed and standardized protocol is crucial for the reliable sensory evaluation of this compound isomers. The following methodology is a composite of best practices for the sensory analysis of volatile aroma compounds.

Protocol: Descriptive Sensory Analysis of this compound Isomers

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 panelists based on their sensory acuity, ability to discriminate between different odor intensities and qualities, and verbal fluency in describing aromas. Initial screening can be performed using standard odor identification and ranking tests.

  • Training: Conduct a minimum of five training sessions.

    • Session 1-2: Introduction to Basic Aromas. Familiarize panelists with a range of primary aroma standards relevant to tobacco and aged spirits (e.g., pure tobacco absolute, clove, cedarwood, vanillin).

    • Session 3-4: Isomer Familiarization. Introduce the individual this compound isomers at varying concentrations. Panelists should work together to develop a consensus on the key descriptive terms for each isomer.

    • Session 5: Intensity Scaling and Practice. Train panelists to use a structured intensity scale (e.g., a 10-point scale where 0 = not perceptible and 10 = extremely intense). Conduct practice evaluations with blind samples to ensure panelist consistency and repeatability.

2. Sample Preparation:

  • Solvent: Prepare stock solutions of each this compound isomer in a neutral, deodorized solvent appropriate for the intended application (e.g., 10% ethanol/water solution for wine/spirit applications, or mineral oil for direct olfactory assessment).

  • Dilutions: Create a series of dilutions for each isomer, bracketing the expected odor threshold and covering a range of intensities. Samples should be presented at a consistent, controlled temperature (e.g., 25°C).

  • Blinding and Randomization: All samples presented to the panelists must be coded with random three-digit numbers to prevent bias. The order of presentation should be randomized for each panelist.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions and olfactory contamination. Individual booths should be used for each panelist.

  • Method: Employ a Quantitative Descriptive Analysis (QDA) approach.

    • Panelists will receive one sample at a time.

    • They will assess the aroma by sniffing from a covered glass or vial.

    • For each sample, panelists will rate the intensity of the agreed-upon sensory descriptors (e.g., Tobacco, Spicy, Woody, Sweet) on the 10-point intensity scale.

    • A rest period of at least 2 minutes should be enforced between samples to prevent olfactory fatigue. Water and unsalted crackers should be provided for palate cleansing.

4. Data Analysis:

  • Collect the intensity ratings from all panelists for each sample.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the isomers.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the isomers and their sensory attributes.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the sensory panel evaluation process.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Sensory_Session Sensory Evaluation Session Panelist_Selection->Sensory_Session Sample_Prep->Sensory_Session Data_Collection Data Collection Sensory_Session->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results Stat_Analysis->Results

Caption: Workflow for Sensory Panel Evaluation.

Olfactory Signaling Pathway

The perception of odorants like this compound isomers is initiated by their interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which trigger a downstream signaling cascade.

Olfactory_Pathway Odorant Megastigmatrienone Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Neuronal Signal to Brain Ion_Channel->Neuron Causes

Caption: Generalized Olfactory Signaling Cascade.

A Comparative Analysis of the Bioactivity of Megastigmatrienone A and Other Norisoprenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available experimental data reveals the distinct biological activities of various norisoprenoids, a class of chemical compounds derived from the degradation of carotenoids. This guide provides a comparative analysis of the cytotoxic, anti-inflammatory, and antioxidant properties of Megastigmatrienone A alongside other notable norisoprenoids such as β-ionone, damascone derivatives, and safranal, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of selected norisoprenoids. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to facilitate a direct comparison of their potency.

CompoundBiological ActivityAssay SystemIC50 / EC50 ValueReference
β-Ionone Derivative CytotoxicityA549 Human Lung Carcinoma Cells0.001 µM (for nitro-substituted endoperoxide derivative)[1]
β-Ionone Derivative CytotoxicityA549 Human Lung Carcinoma Cells0.003 µM (for fluoro-substituted endoperoxide derivative)[1]
β-Ionone CytotoxicityDU145 Human Prostate Cancer Cells210 µmol/L[2]
β-Ionone CytotoxicityLNCaP & PC-3 Human Prostate Cancer Cells130 µmol/L[2]
α-Ionone CytotoxicityA431 Human Skin Squamous Carcinoma CellsEC50 = 152.4 μM[3]
Chiral Ionone Alkaloid Derivative Anti-metastaticMDA-MB-231 Human Breast Cancer Cell Migration0.035 ± 0.004 μM
Damascone Derivatives Anti-inflammatoryLPS-induced Nitric Oxide Synthase in RAW 264.7 Cells1.8 - 7.9 µM[4][5]
Safranal Anti-inflammatory-50 µmol significantly inhibits phosphorylation in MAPK and NF-κB pathways[6]
Thykamine Extract Anti-inflammatoryJ774A.1 Macrophage Cells>98% inhibition of NO production[7]

Note: Data for this compound is currently not available in the reviewed literature.

Key Biological Activities and Signaling Pathways

This compound: While specific quantitative data is limited, this compound is recognized as a significant aroma component in tobacco and is associated with antioxidant, antimicrobial, and anti-inflammatory effects. Further research is required to quantify these activities and elucidate the underlying molecular mechanisms.

β-Ionone: This norisoprenoid has demonstrated notable anticancer properties. Studies have shown that β-ionone and its derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including lung and prostate cancer. The apoptotic mechanism of β-ionone in osteosarcoma cells has been linked to a p53-dependent mitochondrial pathway[6]. It has also been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by upregulating the death receptor 5 (DR5) and downregulating the activity of the pro-inflammatory transcription factor NF-κB. Furthermore, β-ionone can induce cell cycle arrest at the G1 phase in prostate cancer cells[2].

Damascones: Derivatives of damascone have been identified as potent anti-inflammatory agents. They effectively inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values in the low micromolar range[4][5]. The anti-inflammatory action of β-damascenone is associated with the inhibition of the NF-κB signaling pathway. Additionally, damascone derivatives are known to induce the Nrf2-mediated phase 2 detoxification response, which plays a role in cellular protection against oxidative stress.

Safranal: This norisoprenoid, a major component of saffron, exhibits significant anti-inflammatory and antioxidant properties. It has been shown to inhibit both the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response[6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., norisoprenoids) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the antioxidant capacity of a compound.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare different concentrations of the test compound in the same solvent.

  • Reaction Mixture: Add the DPPH solution to each concentration of the test compound and a blank control.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution C Mix DPPH and sample A->C B Prepare sample concentrations B->C D Incubate in dark C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging and IC50 E->F

Caption: Workflow of the DPPH antioxidant assay.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS), a key enzyme in the inflammatory process.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS).

  • Compound Treatment: Treat the stimulated cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period to allow for NO production.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored product that can be quantified spectrophotometrically at around 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by some of the discussed norisoprenoids.

β-Ionone Induced Apoptosis Pathway

Apoptosis_Pathway cluster_beta_ionone β-Ionone cluster_p53 p53 Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade beta_ionone β-Ionone p53 p53 Upregulation beta_ionone->p53 induces bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: β-Ionone induces apoptosis via a p53-dependent mitochondrial pathway.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events stimulus LPS, etc. receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases translocation NF-κB Translocation NFkB->translocation transcription Gene Transcription translocation->transcription inflammation Inflammatory Response transcription->inflammation inhibitor β-Damascenone / Safranal inhibitor->IKK inhibits inhibitor->translocation inhibits

References

A Comparative Analysis of Megastigmatrienone A in Different Tobacco Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Megastigmatrienone A, a key aroma compound found in tobacco, across different varieties. Megastigmatrienone, often referred to as tabanone, is a significant contributor to the characteristic flavor profile of tobacco products and is formed from the degradation of carotenoids during the curing process. Understanding the distribution of this compound in various tobacco types is crucial for quality control, flavor development, and potentially for exploring its biological activities.

Quantitative Data on Megastigmatrienone and its Precursors

Direct comparative data for this compound across different tobacco varieties is limited in publicly available literature. However, studies on its precursors and related compounds provide valuable insights into the potential for its formation in various tobacco types. Megastigmatrienone is known to be a key flavor compound in Burley tobacco.[1]

One study on the precursors of megastigmatrienone, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), in tobacco leaves from different geographical origins, revealed that the content of these precursors varies significantly. This suggests that the potential for this compound formation is dependent on the tobacco's origin.

While specific data for this compound is scarce, a study on other carotenoid degradation products in essential oils from different Bulgarian tobacco varieties provides a useful proxy for the potential levels of related compounds.

Tobacco Varietyα-ionone (mg/100g DW)β-ionone (mg/100g DW)β-damascenone (mg/100g DW)
Flue-Cured Virginia (FCV)0.61Not Reported1.26
Burley (BU)0.73Not Reported1.35
Oriental (Kr)0.201.080.36
Oriental (Pd7)1.43Not Reported1.23

Source: Adapted from a study on carotenoid-related volatile compounds in tobacco essential oils.

It is important to note that the fermentation process can significantly increase the content of megastigmatrienone.[1] For instance, one study observed an increase in megastigmatrienone content of 7.89 mg/kg after fermentation.[1] In Yunnan cigar tobacco, various ketone aroma compounds, including megastigmatrienones, have been detected.[1]

Experimental Protocols

The quantification of this compound in tobacco is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on common methodologies.

Sample Preparation: Ultrasound-Assisted Extraction
  • Sample Grinding: Dry tobacco leaves are ground into a fine powder.

  • Extraction Solvent: A suitable organic solvent, such as methanol or a mixture of methanol and water, is added to the tobacco powder.

  • Ultrasonication: The mixture is subjected to ultrasonic extraction for a specified period (e.g., 30 minutes) to enhance the extraction efficiency of the target compounds.

  • Centrifugation and Filtration: The extract is centrifuged to separate the solid and liquid phases. The supernatant is then filtered through a 0.22 µm membrane to remove any remaining particulate matter.

Quantification: Ultra-High-Performance Liquid Chromatography (UHPLC) for Precursors

For the analysis of megastigmatrienone precursors like rrOIPG and rsOIPG, a UHPLC method is employed.

  • Chromatographic System: A UHPLC system equipped with a suitable column (e.g., a C18 column).

  • Mobile Phase: A gradient elution using a mixture of two or more solvents, such as acetonitrile and water.

  • Detection: A UV detector set at an appropriate wavelength.

  • Quantification: The concentration of the precursors is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
  • Injection: The filtered extract is injected into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure the separation of different compounds based on their boiling points.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific megastigmatrienone isomers, or full scan mode for qualitative analysis.

  • Data Analysis: The identification of this compound is based on its retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tobacco Tobacco Leaves Grinding Grinding Tobacco->Grinding Extraction Solvent Extraction (e.g., UAE) Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant Result Result Quant->Result Final Concentration

Caption: Workflow for the quantification of this compound in tobacco.

Carotenoid Degradation Pathway

carotenoid_degradation cluster_pathway Carotenoid Degradation Pathway Carotenoids Carotenoids (e.g., β-carotene, Lutein, Neoxanthin) Degradation Enzymatic/Oxidative Degradation (Curing Process) Carotenoids->Degradation Intermediates Ionone Precursors (e.g., 3-hydroxy-β-ionone) Degradation->Intermediates Megastigmatrienone This compound (Tabanone) Intermediates->Megastigmatrienone

Caption: Simplified carotenoid degradation pathway leading to this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Megastigmatrienone A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Megastigmatrienone A. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and flavor compounds.

This compound is a C13-norisoprenoid that contributes to the aromatic profile of various natural products, including tobacco, wine, and certain medicinal plants.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control, flavor and fragrance analysis, and phytochemical research. This document outlines the experimental protocols for both HPLC and GC-MS methods and presents a cross-validation framework to ensure data integrity and method reliability.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound using both HPLC and GC-MS. These protocols are based on established analytical practices and findings from relevant studies.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted for the separation and quantification of this compound isomers in a liquid matrix.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation. For improved separation of isomers, a C30 column may be employed.[4]

  • Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B) is typically employed. The gradient can be optimized as follows: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B; 30-35 min, 90-30% B; 35-40 min, 30% B.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 235 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Introduction : Headspace Solid-Phase Microextraction (HS-SPME) is an effective technique for extracting this compound from the sample matrix.[3][5] A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended.

  • GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Oven Temperature Program : Initial temperature of 40°C held for 2 minutes, ramped to 250°C at a rate of 5°C/min, and held for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound (m/z 192, 177, 159, 133) should be monitored.

    • Mass Range (for full scan) : 40-350 amu.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison HPLC HPLC Method Specificity Specificity HPLC->Specificity Validate Linearity Linearity & Range HPLC->Linearity Validate Accuracy Accuracy HPLC->Accuracy Validate Precision Precision (Repeatability & Intermediate) HPLC->Precision Validate LOD LOD HPLC->LOD Validate LOQ LOQ HPLC->LOQ Validate GCMS GC-MS Method GCMS->Specificity Validate GCMS->Linearity Validate GCMS->Accuracy Validate GCMS->Precision Validate GCMS->LOD Validate GCMS->LOQ Validate DataCompare Comparative Data Analysis Specificity->DataCompare Linearity->DataCompare Accuracy->DataCompare Precision->DataCompare LOD->DataCompare LOQ->DataCompare Decision Method Selection/ Equivalence Decision DataCompare->Decision

Cross-validation workflow for HPLC and GC-MS methods.

Data Presentation: Comparative Performance

The following tables summarize the expected performance characteristics for the HPLC and GC-MS methods based on typical validation results.

Table 1: Linearity and Range

ParameterHPLCGC-MS
Linear Range 0.1 - 100 µg/mL0.01 - 10 µg/L
Correlation Coefficient (r²) > 0.999> 0.998
Calibration Curve Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterHPLCGC-MS
Accuracy (% Recovery) 98 - 102%95 - 105%
Repeatability (RSD%) < 2%< 10%
Intermediate Precision (RSD%) < 3%< 15%

Table 3: Sensitivity (LOD & LOQ)

ParameterHPLCGC-MS
Limit of Detection (LOD) ~0.03 µg/mL~0.02 µg/L
Limit of Quantification (LOQ) ~0.1 µg/mL~0.06 µg/L

Conclusion

Both HPLC and GC-MS are suitable for the quantification of this compound, with each method offering distinct advantages.

  • HPLC provides robust and straightforward quantification, particularly for samples in liquid form, with excellent precision and accuracy. It is well-suited for routine quality control applications where high sample throughput is required.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex matrices where interferences are a concern. The use of mass spectrometry provides definitive identification of the analyte.[6]

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the available instrumentation. Cross-validation as outlined ensures that either method can be used with confidence, providing consistent and reliable data.

References

Linearity, accuracy, and precision of Megastigmatrienone A analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Megastigmatrienone A, a significant flavor and aroma compound found in various natural products. The focus is on the critical performance parameters of linearity, accuracy, and precision to aid in the selection of the most appropriate analytical technique for specific research and quality control applications.

Performance Comparison of Analytical Methods

The quantification of this compound and its precursors is predominantly achieved through chromatographic techniques. The two major methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC), exhibit distinct performance characteristics. The following table summarizes the key validation parameters for these methods based on published experimental data.

Parameter HS-SPME-GC-MS for Megastigmatrienone Isomers in Wine UHPLC for Megastigmatrienone Precursors in Tobacco Leaves
Linearity (R²) Not explicitly stated, but method was validated for linearity.rrOIPG: 0.9991, rsOIPG: 0.9990[1]
Concentration Range Not explicitly stated.rrOIPG: 25.85 to 258.50 μg/mL, rsOIPG: 6.28 to 62.75 μg/mL[1]
Accuracy (Recovery %) White Wine: 96%, Red Wine: 94%[2][3]rrOIPG: 83.94%, rsOIPG: 105.90%[1]
Precision (% RSD) < 10% (Repeatability)[2][3]rrOIPG: 1.22%, rsOIPG: 1.93%[1]
Limit of Quantification (LOQ) White Wine: 0.06 - 0.49 μg/L, Red Wine: 0.11 - 0.98 μg/L[2][3]Not explicitly stated, but LODs are 2.5 μg/mL for rrOIPG and 2.9 μg/mL for rsOIPG[1]

Note: rrOIPG and rsOIPG are stereoisomeric precursors of this compound, ((6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside, respectively).

Experimental Methodologies

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as wine.

Sample Preparation and Extraction:

  • Sample Dilution: Wine samples are diluted.

  • Salt Addition: Sodium chloride is added to the diluted sample to enhance the release of volatile compounds.

  • HS-SPME: A polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is exposed to the headspace of the sample under optimized conditions of temperature and time to adsorb the analytes.[2][3]

GC-MS Analysis:

  • Thermal Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Separation: The analytes are separated on a capillary column.

  • Detection: A mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3]

Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is demonstrated for the quantification of the non-volatile precursors of this compound in tobacco leaves.

Sample Preparation and Extraction:

  • Ultrasound-Assisted Extraction: Tobacco leaf samples are extracted using an appropriate solvent with the aid of ultrasonication to enhance extraction efficiency.[1]

UHPLC Analysis:

  • Chromatographic Separation: The extract is injected into the UHPLC system. The separation of the isomeric precursors is achieved on a suitable column (e.g., a C18 column) with a specific mobile phase composition.

  • Detection: A UV detector is typically used for the quantification of the analytes based on their absorbance at a specific wavelength.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, a critical process in ensuring reliable and accurate results.

Analytical Method Validation Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Determination Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport Quantitative Analysis Logical Flow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection SamplePreparation Sample Preparation (e.g., Extraction, Dilution) SampleCollection->SamplePreparation ChromatographicSeparation Chromatographic Separation (GC or HPLC) SamplePreparation->ChromatographicSeparation Detection Detection (e.g., MS, UV) ChromatographicSeparation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification ResultReporting Result Reporting Quantification->ResultReporting

References

Safety Operating Guide

Personal protective equipment for handling Megastigmatrienone A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Megastigmatrienone A in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards requiring specific PPE to ensure safe handling. It is harmful if swallowed, causes skin and serious eye irritation, may lead to an allergic skin reaction or respiratory irritation, and is harmful to aquatic life with long-lasting effects[1].

Summary of Required PPE

Protection TypeRecommended EquipmentSpecification Details
Eye Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or EN 166.
Hand Protection Chemical-resistant, impervious glovesExamples include nitrile rubber, butyl rubber, or Viton®. Glove material should be selected based on breakthrough time and permeation rate.
Body Protection Laboratory coat, long-sleeved shirt, and long pants. Chemical-resistant coveralls.Coveralls should be certified to a minimum of Category III, Type 5 and Type 6 for solid particulate and liquid chemical protection[2].
Respiratory Use in a well-ventilated area. A respirator may be required for certain operations.For operations that may generate dust, aerosols, or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational and Handling Protocols

Safe handling of this compound is paramount to prevent exposure and ensure the integrity of experiments. The following workflow outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure Adequate Ventilation don_ppe Don Appropriate PPE prep_area->don_ppe Step 1 weigh Weigh Compound in a Fume Hood don_ppe->weigh Step 2 dissolve Dissolve in Appropriate Solvent weigh->dissolve Step 3 experiment Conduct Experiment dissolve->experiment Step 4 decontaminate Decontaminate Work Surfaces experiment->decontaminate Step 5 dispose Dispose of Waste decontaminate->dispose Step 6 doff_ppe Doff PPE dispose->doff_ppe Step 7

Caption: Experimental workflow for handling this compound.

Detailed Methodologies

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or generating aerosols[1][3].

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[1]. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace[1].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers[1][4]. The compound is stable for at least four years when stored correctly[5].

Emergency and Disposal Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately[1][3].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, get medical help[1][3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor[3].
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][3].

Spill and Disposal Plan

The following diagram illustrates the logical steps for managing a spill and the subsequent disposal of this compound.

cluster_spill Spill Response cluster_disposal Disposal evacuate Evacuate Personnel ventilate Ensure Adequate Ventilation evacuate->ventilate Step 1 contain Contain Spill with Inert Material ventilate->contain Step 2 collect Collect and Place in a Closed Container contain->collect Step 3 label_waste Label Waste Container collect->label_waste Step 4 dispose_waste Dispose According to Regulations label_waste->dispose_waste Step 5

Caption: Spill response and disposal workflow for this compound.

  • Spill Containment: For spills, avoid dust formation. Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation. Remove all sources of ignition[1][3]. Collect the spilled material and place it in a suitable, closed container for disposal[1][3].

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains, as it is harmful to aquatic life[1]. The adhered or collected material should be promptly disposed of[1][3].

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.